Butyl ethylcarbamate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
16246-07-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
butyl N-ethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
USIYRFTZKYKHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activity of butyl ethylcarbamate. The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery and development.
Chemical and Physical Properties
This compound, also known as ethyl N-butylcarbamate, is an organic compound belonging to the carbamate class. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Special and spicy | [2] |
| Melting Point | -28 °C to -22 °C | [2][3] |
| Boiling Point | 203 °C to 212 °C | [2][3] |
| Density | Approximately 0.901 to 0.943 g/cm³ | [2][3] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |
| Refractive Index | 1.428 | [3] |
| LogP | 1.6 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods are the reaction of n-butylamine with ethyl chloroformate and the reaction of butyl isocyanate with ethanol.
Synthesis from n-Butylamine and Ethyl Chloroformate
This method involves the nucleophilic acyl substitution of ethyl chloroformate with n-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A detailed experimental protocol for a similar compound, ethyl n-methylcarbamate, provides a strong template for the synthesis of this compound[2]. The following is an adapted protocol:
-
Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, place 300 mL of diethyl ether and an equimolar amount of n-butylamine to the ethyl chloroformate to be used.
-
Reagent Addition: Cool the stirred mixture to 5°C. Add 2 moles of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C. Concurrently, gradually add a cold solution of 2 moles of sodium hydroxide in 120 mL of water at a rate that the final portions of both the ethyl chloroformate and sodium hydroxide solution are added simultaneously. Maintain vigorous stirring throughout the addition.
-
Work-up: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer, and extract the aqueous layer with 100 mL of diethyl ether.
-
Drying and Purification: Combine the ether layers and dry them by shaking with anhydrous potassium carbonate. Distill off the ether. The remaining residue is then distilled under reduced pressure to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.1 | Triplet | 2H | -NH-CH₂ -CH₂CH₂CH₃ |
| ~1.5 | Sextet | 2H | -NH-CH₂-CH₂ -CH₂CH₃ |
| ~1.3 | Sextet | 2H | -NH-CH₂CH₂-CH₂ -CH₃ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -NH-CH₂CH₂CH₂-CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C =O |
| ~60 | -O-CH₂ -CH₃ |
| ~41 | -NH-CH₂ -CH₂CH₂CH₃ |
| ~32 | -NH-CH₂-CH₂ -CH₂CH₃ |
| ~20 | -NH-CH₂CH₂-CH₂ -CH₃ |
| ~15 | -O-CH₂-CH₃ |
| ~14 | -NH-CH₂CH₂CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H stretch |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbonyl) |
| ~1540 | N-H bend |
| ~1250 | C-O stretch |
| ~1050 | C-N stretch |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would be consistent with the structure, with common losses corresponding to the alkyl and ethoxy groups.
Predicted Fragmentation Pattern:
| m/z | Fragment |
| 145 | [C₇H₁₅NO₂]⁺ (Molecular Ion) |
| 116 | [M - C₂H₅]⁺ |
| 102 | [M - C₃H₇]⁺ |
| 88 | [M - C₄H₉]⁺ |
| 74 | [M - OC₂H₅]⁺ |
| 58 | [C₃H₈N]⁺ |
| 44 | [C₂H₆N]⁺ |
Reactivity and Decomposition
Carbamates exhibit a range of chemical reactivities. The ester and amide functionalities allow for various transformations.
Hydrolysis
Under acidic or basic conditions, this compound can be hydrolyzed to butylamine, ethanol, and carbon dioxide. The reaction is generally slower than the hydrolysis of esters or amides.
Thermal Decomposition
The thermal decomposition of carbamates is a known method for generating isocyanates. When heated, this compound is expected to decompose into butyl isocyanate and ethanol. This reaction is often reversible and can be influenced by temperature, pressure, and the presence of catalysts. Further heating can lead to the formation of ureas and other secondary products.
Caption: Thermal decomposition of this compound.
Biological Activity and Toxicology
The biological activity of carbamates is of significant interest, particularly in the fields of pharmacology and toxicology. Many carbamates are known to act as cholinesterase inhibitors.
Cholinesterase Inhibition
N-alkylcarbamates can inhibit the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue in the active site. This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can have various physiological effects.
A common method to assess the inhibitory potential of a compound like this compound is the Ellman's assay.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent control). Add the acetylcholinesterase solution to initiate the pre-incubation. After a set pre-incubation time, add the ATCI solution to start the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Mechanism of cholinesterase inhibition.
Cytotoxicity and Genotoxicity
Studies on various ethyl carbamates have indicated potential for cytotoxicity and genotoxicity. For instance, ethyl carbamate itself is a known carcinogen. Research on other substituted ethyl carbamates has shown that they can induce genotoxic damage in rats and cause alterations in the human lymphocyte cell cycle[3]. While specific data for this compound is limited, it is reasonable to assume that it may exhibit similar toxicological properties, warranting careful handling and further investigation.
Applications
This compound can be used as an intermediate in organic synthesis. Due to its structural similarity to other biologically active carbamates, it may be investigated for applications in drug development, for example, as a lead compound for the design of novel cholinesterase inhibitors or other therapeutic agents. The carbamate group is a common structural motif in many approved drugs.
Conclusion
This technical guide has summarized the key chemical properties of this compound. While a foundational set of data is available, further research is needed to fully characterize its spectroscopic properties, detailed reactivity, and, most importantly, its specific biological and toxicological profile. The provided experimental protocols and predicted data serve as a valuable resource for researchers and drug development professionals working with this and related carbamate compounds.
References
An In-depth Technical Guide to Butyl Ethylcarbamate
This technical guide provides a comprehensive overview of butyl ethylcarbamate, a carbamate ester with applications in research and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, characterization, and biological significance.
Core Molecular Information
This compound, also known as ethyl N-butylcarbamate, is an organic compound with the molecular formula C7H15NO2.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [1] |
| Molecular Weight | 145.20 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Special and spicy | [1] |
| Density | ~0.901 g/cm³ | [1] |
| Melting Point | ~ -28 °C | [1] |
| Boiling Point | ~ 208-212 °C | [1] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of n-butyl alcohol with urea.[2]
Materials:
-
n-Butyl alcohol (13.1 moles, 970 g)
-
Urea (3 moles, 180 g)
-
Ligroin (b.p. 60-90°C)
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.
-
Gradually add 180 g of urea to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea may require boiling the liquid for complete dissolution.
-
Reflux the resulting solution for thirty hours. During this time, ammonia will be evolved and escape from the top of the condenser.
-
After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused in subsequent syntheses.
-
The residue remaining in the flask is then distilled under reduced pressure. Collect the fraction boiling at 108-109°C/14 mm. This fraction is pure this compound, which solidifies on cooling and has a melting point of 53-54°C.
-
The solid material remaining in the distillation flask after the initial distillation is primarily cyanuric acid. This can be purified by boiling with ligroin, filtering, and washing the undissolved solid with warm ligroin.
Characterization of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a suitable technique for the analysis of this compound. The following is a general protocol that can be adapted for specific instrumentation.
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent, such as dichloromethane or diethyl ether.[3]
-
If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]
-
An internal standard, such as a deuterated analog (e.g., ethyl carbamate-d5), can be added to improve quantitative accuracy.[3]
Instrumentation and Parameters (based on typical carbamate analysis):
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., Carbowax or DB-5ms).
-
Injector: Splitless mode is often used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 40-60°C, ramped to a final temperature of 220-250°C.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features (based on related compounds): [4]
-
A triplet corresponding to the methyl protons of the butyl group.
-
Multiplets for the methylene protons of the butyl group.
-
A triplet for the methylene protons adjacent to the nitrogen.
-
A quartet for the methylene protons of the ethyl group.
-
A triplet for the methyl protons of the ethyl group.
-
A broad singlet for the N-H proton.
Expected ¹³C NMR Spectral Features (based on related compounds): [4]
-
Signals for the carbons of the butyl and ethyl groups.
-
A signal for the carbonyl carbon of the carbamate group.
Signaling Pathways and Biological Activity
Carbamates are a well-known class of compounds that act as cholinesterase inhibitors.[5][6] This is a primary mechanism of their biological activity, particularly in their use as insecticides.[7][8]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6]
The general mechanism of cholinesterase inhibition by carbamates is a reversible carbamoylation of the serine residue in the active site of the enzyme.[6][9] This process can be broken down into the following key steps:
-
Binding: The carbamate molecule binds to the active site of the cholinesterase enzyme.
-
Carbamoylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This step inactivates the enzyme.
-
Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a temporary but effective inhibition of the enzyme.[6]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Cholinesterase Inhibition Signaling Pathway
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. researchgate.net [researchgate.net]
Core Properties of Butyl Ethylcarbamate
An In-depth Technical Guide to Butyl Ethylcarbamate
This technical guide provides a comprehensive overview of this compound, detailing its molecular weight, chemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields.
This compound, also known as ethyl N-butylcarbamate, is an organic compound with the chemical formula C7H15NO2[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [2] |
| Exact Mass | 145.110278721 Da | [2] |
| Molecular Formula | C7H15NO2 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~0.901 g/cm³ | [1] |
| Melting Point | Approximately -28 °C | [1] |
| Boiling Point | Approximately 208-212 °C | [1] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [1] |
| CAS Number | 591-62-8 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the reaction of ethyl formate with butylamine. A more general and environmentally friendly approach utilizes urea as a carbonyl source in the presence of a catalyst.
Experimental Protocol: Synthesis from Ethyl Formate and Butylamine
This method involves the direct reaction between an ester (ethyl formate) and an amine (butylamine).
Materials:
-
Ethyl formate
-
Butylamine
-
Heating apparatus
-
Distillation equipment
Procedure:
-
Mix equimolar amounts of ethyl formate and butylamine in a suitable reaction vessel.
-
Heat the mixture under controlled temperature and pressure to facilitate the reaction.[1]
-
After the reaction is complete, purify the resulting this compound by distillation.[1]
A logical diagram of this synthesis pathway is presented below.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from Urea and Butanol
This method provides a more sustainable route for producing alkyl carbamates.
Materials:
-
Urea
-
n-Butanol
-
Silica gel supported catalyst (e.g., TiO2/SiO2)[3]
-
Autoclave
Procedure:
-
Introduce 20 mL of butanol, 1 g of urea, and 0.1 g of the catalyst into a 90 mL autoclave.[3]
-
Heat the autoclave to 170 °C for 4-6 hours.[3]
-
To improve the yield, the ammonia gas produced during the reaction can be released 2-3 times.[3]
-
After the reaction, cool the autoclave to room temperature for subsequent analysis and purification.[3]
Analytical Methodology: GC/MS Analysis
Gas chromatography-mass spectrometry (GC/MS) is a robust method for the determination and quantification of this compound. The following protocol is adapted from established methods for analyzing related carbamates in various matrices.[4][5][6]
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
-
Capillary column (e.g., DB-WAX)[5]
-
Dichloromethane (DCM) for extraction
-
Internal standards (e.g., isotopically labeled ethyl carbamate or n-butyl carbamate)[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]
Procedure:
-
Sample Preparation:
-
For liquid samples, dilute with water to a known concentration (e.g., 25% ethanol v/v for alcoholic beverages).[4]
-
Perform a liquid-liquid extraction with dichloromethane.[4]
-
For samples with significant matrix interference, an additional cleanup step using Solid-Phase Extraction (SPE) can be employed.[4][5]
-
-
GC/MS Analysis:
-
Inject the prepared sample into the GC.
-
Set the injector temperature to 250°C and the transfer line to 240°C.[6]
-
Use a temperature program for the column, for instance, hold at 40°C for 5 minutes, then ramp up to 230°C.[6]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
-
-
Quantification:
-
Quantify this compound by comparing its peak area to that of a known concentration of an internal standard.[4]
-
The workflow for this analytical procedure is visualized below.
Caption: Workflow for GC/MS analysis of this compound.
Safety and Handling
This compound may be irritating to the skin, eyes, and respiratory tract.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[8] Store the compound in a cool, dry place away from ignition sources.[1][8] In case of accidental contact or ingestion, seek immediate medical attention.[1]
Applications
This compound serves primarily as an intermediate in organic synthesis.[1] It has also found use in the formulation of certain pesticides and herbicides in the agricultural sector.[1] In the cosmetics industry, it may be used as a preservative.[1]
References
- 1. chembk.com [chembk.com]
- 2. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 8. cdnisotopes.com [cdnisotopes.com]
Chemical Identity and Properties
An In-depth Technical Guide to Butyl Ethylcarbamate (CAS No. 591-62-8)
This technical guide provides a comprehensive overview of this compound, also known as N-butylurethane, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, analytical methods, and safety information.
This compound is an organic compound classified as a carbamate ester.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 591-62-8[1] |
| IUPAC Name | ethyl N-butylcarbamate[1] |
| Synonyms | N-Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3] |
| Molecular Formula | C7H15NO2[1][3] |
| Molecular Weight | 145.20 g/mol [1][3] |
| SMILES | CCCCNC(=O)OCC[1] |
| InChI | InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | -22 °C | [2][3] |
| Boiling Point | 208-212 °C | [2] |
| 228.04 °C (estimate) | [2][3] | |
| Density | 0.901 - 0.9434 g/cm³ | [2][3] |
| Refractive Index | 1.4278 | [2][3] |
| pKa | 13.02 ± 0.46 (Predicted) | [2][3] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |
| Appearance | Colorless to light yellow liquid. | [2] |
| Odor | Special and spicy. | [2] |
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of ethyl formate with butylamine.[2]
Experimental Protocol: General Synthesis
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine ethyl formate and butylamine.
-
Heating: Heat the reaction mixture under controlled temperature and pressure. The specific conditions may vary and would require optimization.
-
Purification: After the reaction is complete, the crude product is purified by distillation to yield this compound.[2]
Caption: General synthesis workflow for this compound.
Analytical Methodology
Butyl carbamate is often used as an internal standard for the determination of ethyl carbamate in various matrices, particularly in alcoholic beverages, by gas chromatography-mass spectrometry (GC/MS).[4][5][6]
Experimental Protocol: Determination of Ethyl Carbamate using Butyl Carbamate as an Internal Standard
This protocol is adapted from methods for analyzing ethyl carbamate in alcoholic beverages.[4][6][7]
-
Sample Preparation:
-
Extraction:
-
Concentration:
-
GC/MS Analysis:
-
Analyze the concentrated extract by GC/MS in selected ion monitoring (SIM) mode.
-
Typical GC column: Capillary fused silica column (e.g., 30m x 0.25 mm, 0.25 µm film thickness).[7]
-
Injector and Detector Temperatures: Typically around 180-250°C for the injector and 220-270°C for the transfer line/detector.[7][8]
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40-60°C, hold for a few minutes, then ramp up to 150-240°C.[7][8]
-
Mass Spectrometry: Monitor characteristic ions for ethyl carbamate (m/z 62, 74, 89) and butyl carbamate (m/z 62, 74).[6]
-
Caption: Workflow for the analysis of carbamates in beverages.
Applications
This compound has several industrial and laboratory applications:
-
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[2]
-
Cosmetics: It may be used as a preservative and sunscreen agent in some cosmetic formulations.[2]
-
Agriculture: It can be used in the preparation of certain pesticides and herbicides.[2]
-
Analytical Chemistry: Butyl carbamate is utilized as an internal standard for the quantification of ethyl carbamate.[4][6]
Safety and Toxicology
Table 3: Safety and Hazard Information for this compound
| Hazard Information | Details | Source |
| Acute Toxicity | LD50 (Intraperitoneal, Mouse): 250 mg/kg | [9] |
| Eye Irritation | May cause eye irritation. | [9] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | [9] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | [9] |
| Ingestion | May be harmful if swallowed. | [9] |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. | [9] |
Handling Precautions:
-
Avoid contact with skin and eyes.[9]
-
Avoid inhalation of vapor or mist.[9]
-
Use in a well-ventilated area, such as a laboratory fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[2][9]
-
Store at room temperature in a suitable, closed container, protected from heat and ignition sources.[9]
It is important to note that the related compound, ethyl carbamate, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[10] While specific carcinogenicity data for this compound was not found, caution should be exercised when handling this compound.
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound are not well-documented in the available literature. However, the broader class of carbamates is known for a range of biological activities. Some carbamates have been investigated for their potential as antibacterial, anticonvulsant, and anticancer agents.[11] For example, certain synthetic carbamates have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria.[11][12] The biological effects of this compound would require specific investigation. The genotoxicity and carcinogenic potential of the closely related ethyl carbamate are well-established, and it is known to covalently bind to DNA.[13]
Due to the lack of specific information on signaling pathways for this compound, a diagram for this section cannot be provided. Further research is needed to elucidate its specific biological mechanisms of action.
References
- 1. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ethyl butylcarbamate | 591-62-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oiv.int [oiv.int]
- 7. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 8. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes [mdpi.com]
- 13. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for Butyl ethylcarbamate, a carbamate ester of significant interest in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. This document details three core synthetic strategies: the reaction of butylamine with ethyl chloroformate, the addition of ethanol to butyl isocyanate, and the reaction of urea with the corresponding alcohols. For each pathway, detailed experimental protocols, based on established and analogous chemical transformations, are provided. Quantitative data from related syntheses are summarized in comparative tables to guide experimental design. Furthermore, this guide includes Graphviz diagrams to visually represent the reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.
Introduction
This compound, with the chemical formula C₇H₁₅NO₂, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are structurally characterized by the presence of an ester carbonyl group attached to a nitrogen atom. This functional group imparts a unique set of chemical and physical properties that make carbamates valuable intermediates in a variety of chemical industries. Their applications range from the production of polymers (polyurethanes) to their use as protecting groups in organic synthesis and as active ingredients in pesticides and pharmaceuticals. The synthesis of specifically substituted carbamates like this compound is, therefore, of considerable interest to researchers in drug discovery and process chemistry. This guide outlines the most pertinent and practical methods for its laboratory-scale synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl N-butylcarbamate | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Boiling Point | 208-212 °C | |
| Melting Point | -22 °C | |
| Density | 0.9434 g/cm³ | |
| Refractive Index | 1.4278 | |
| CAS Number | 591-62-8 | [1] |
| 1H NMR | Data available in public databases | [1] |
| 13C NMR | Data available in public databases | [1] |
| Mass Spectrum (GC-MS) | Key m/z peaks: 102, 57 | [1] |
| IR Spectrum | Data available in public databases | [1] |
Synthesis Pathways
There are three primary and well-established methodologies for the synthesis of carbamates that are applicable to the preparation of this compound. These pathways are detailed below.
Pathway 1: Reaction of Butylamine with Ethyl Chloroformate
This is a classic and widely used method for the formation of N-substituted carbamates. The reaction involves the nucleophilic attack of the primary amine (butylamine) on the electrophilic carbonyl carbon of the chloroformate (ethyl chloroformate). A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: Reaction of Butylamine with Ethyl Chloroformate.
This protocol is adapted from the synthesis of ethyl N-methylcarbamate and is expected to provide a good yield of this compound.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of butylamine (1.0 mol) in a suitable solvent such as diethyl ether or dichloromethane (300 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Reactants: While maintaining the temperature below 10 °C, slowly add ethyl chloroformate (1.0 mol) dropwise from the dropping funnel with vigorous stirring. Concurrently, add a solution of sodium hydroxide (1.0 mol) in water or triethylamine (1.1 mol) to neutralize the forming HCl.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. If a tertiary amine was used, wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.
Pathway 2: Reaction of Butyl Isocyanate with Ethanol
This pathway involves the addition of an alcohol (ethanol) to an isocyanate (butyl isocyanate). This reaction is often uncatalyzed but can be accelerated by the use of catalysts such as tertiary amines or organometallic compounds. This method is generally very clean, with the main product being the carbamate itself, without the formation of byproducts that require extensive purification.
Caption: Reaction of Butyl Isocyanate with Ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyl isocyanate (1.0 mol) in an anhydrous solvent such as toluene or tetrahydrofuran (200 mL).
-
Addition of Alcohol: Slowly add absolute ethanol (1.05 mol) to the isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Catalysis (Optional): If a catalyst is used, a few drops of a tertiary amine like triethylamine or diazabicycloundecene (DBU) can be added to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for several hours until the reaction is complete (monitoring by TLC or IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Isolation: The solvent can be removed under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, it can be further purified by vacuum distillation.
Pathway 3: Reaction of Urea with Alcohols
This method presents a more environmentally friendly approach, utilizing urea as a non-toxic and inexpensive source of the carbonyl group. The reaction can be performed with a mixture of alcohols or in a stepwise manner. This synthesis is typically carried out at elevated temperatures and may require a catalyst.
Caption: Reaction of Urea with Alcohols.
This protocol is based on the synthesis of n-butyl carbamate from urea and n-butanol and can be adapted for the synthesis of this compound by including ethanol in the reaction mixture or by a subsequent transesterification step.[3]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place n-butanol (excess, e.g., 4-5 equivalents), ethanol (1.0 mol), and urea (1.0 mol).
-
Catalysis: Add a catalyst, such as zinc oxide or another metal oxide, to the mixture.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours). Ammonia gas will be evolved during the reaction.
-
Work-up: After cooling, the excess alcohols can be removed by distillation. The remaining crude product can be dissolved in a suitable organic solvent and washed with water to remove any unreacted urea.
-
Isolation and Purification: The organic layer is dried, and the solvent is evaporated. The product is then purified by vacuum distillation. A two-step approach, where butyl carbamate is first synthesized and then transesterified with ethanol, is also a viable option.
Comparative Data of Analogous Carbamate Syntheses
The following table summarizes the reaction conditions and yields for the synthesis of carbamates analogous to this compound, providing a basis for optimizing the described protocols.
Table 2: Reaction Conditions and Yields for Analogous Carbamate Syntheses
| Carbamate Product | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl N-methylcarbamate | Methylamine, Ethyl Chloroformate | NaOH | Ether | 0-5 | 1-2 | 88-90 | [2] |
| n-Butyl carbamate | Urea, n-Butanol | None | None | Reflux | 30 | 75-76 | [3] |
| Ethyl carbamate | Urea, Ethanol | Metal Oxide | None | 100-200 | 1-12 | High | |
| Butyl carbamate | Urea, Butanol | TiO₂/SiO₂ | None | 170 | 4-6 | 96 | [4] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound via the chloroformate pathway is depicted below.
References
Unraveling the Enigmatic Mechanism of Action of Butyl Ethylcarbamate: A Technical Guide
Disclaimer: Information regarding the specific mechanism of action of butyl ethylcarbamate is scarce in publicly available scientific literature. This guide will focus on the well-characterized mechanisms of the closely related and structurally similar compound, ethyl carbamate (urethane), to provide a probable framework for understanding this compound's biological effects. All data and experimental protocols presented herein pertain to ethyl carbamate and should be interpreted with the explicit understanding that they are being used as a surrogate model.
Executive Summary
This compound, a carbamate ester, is a compound for which the precise molecular mechanism of action remains largely uncharacterized. However, by examining its close structural analog, ethyl carbamate (urethane), we can infer a multi-faceted mechanism primarily impacting the central nervous system and carrying significant toxicological implications. This technical guide synthesizes the available information on ethyl carbamate to provide researchers, scientists, and drug development professionals with an in-depth understanding of its pharmacology and toxicology, which may, by extension, shed light on the activities of this compound. The primary actions of ethyl carbamate include the modulation of ligand-gated ion channels, leading to its anesthetic effects, and a well-defined pathway of metabolic activation that results in genotoxicity and carcinogenicity.
Anesthetic Mechanism of Action: Modulation of Ligand-Gated Ion Channels
Ethyl carbamate's anesthetic properties are attributed to its ability to modulate the function of several key neurotransmitter-gated ion channels in the central nervous system. It exhibits a dual action, potentiating the effects of inhibitory neurotransmitters while inhibiting the effects of excitatory neurotransmitters.
Potentiation of Inhibitory Neurotransmission
Ethyl carbamate enhances the function of GABA-A and glycine receptors, the primary mediators of inhibitory neurotransmission in the brain and spinal cord, respectively. This potentiation leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus contributing to sedation and anesthesia.[1][2]
Inhibition of Excitatory Neurotransmission
Conversely, ethyl carbamate inhibits the function of NMDA and AMPA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking these receptors, ethyl carbamate reduces the influx of positive ions (Na+ and Ca2+) into neurons, thereby dampening excitatory signaling and contributing to its anesthetic and anticonvulsant effects.[1][2]
Quantitative Data on Ion Channel Modulation by Ethyl Carbamate
The following table summarizes the quantitative data available for the modulation of various ligand-gated ion channels by ethyl carbamate.
| Receptor | Action | Agonist | Concentration of Ethyl Carbamate | Effect | Reference |
| GABA-A (α1β2γ2s) | Potentiation | GABA (3 µM) | 10 mM | 150 ± 15% of control | Hara & Harris, 2002 |
| Glycine (α1) | Potentiation | Glycine (30 µM) | 10 mM | 162 ± 13% of control | Hara & Harris, 2002 |
| NMDA (NR1/NR2A) | Inhibition | NMDA (100 µM) / Glycine (10 µM) | 30 mM | 68 ± 4% of control | Hara & Harris, 2002 |
| AMPA (GluR1/GluR2) | Inhibition | AMPA (30 µM) | 30 mM | 83 ± 4% of control | Hara & Harris, 2002 |
| nACh (α4β2) | Potentiation | ACh (30 µM) | 10 mM | 138 ± 9% of control | Hara & Harris, 2002 |
Toxicological Mechanism: Carcinogenicity via Metabolic Activation
Ethyl carbamate is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Its carcinogenicity is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA.
Metabolic Activation Pathway
The primary enzyme responsible for the metabolic activation of ethyl carbamate is Cytochrome P450 2E1 (CYP2E1). This enzyme catalyzes the oxidation of ethyl carbamate to vinyl carbamate, which is then further metabolized to the highly reactive vinyl carbamate epoxide.
Formation of DNA Adducts
Vinyl carbamate epoxide is an electrophilic compound that can covalently bind to the nitrogenous bases of DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.
Experimental Protocols
Electrophysiological Recording of Ion Channel Modulation
Objective: To determine the effect of ethyl carbamate on ligand-gated ion channels expressed in Xenopus oocytes using two-electrode voltage-clamp electrophysiology.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired ion channel (e.g., GABA-A, NMDA receptors).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application:
-
The agonist for the specific receptor is applied to elicit a baseline current response.
-
Ethyl carbamate is co-applied with the agonist at various concentrations.
-
The potentiation or inhibition of the agonist-induced current by ethyl carbamate is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for potentiation) or IC50 (for inhibition) values.
References
A Comprehensive Review of Butyl Ethylcarbamate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl ethylcarbamate, a member of the carbamate ester family, is a chemical compound with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, toxicology, and metabolism. Due to the limited availability of data specifically for this compound, this review also incorporates relevant information from closely related carbamate compounds to provide a broader context and predictive insights. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key synthetic methods are provided. Furthermore, this guide includes visual representations of the presumed metabolic pathway and a potential signaling pathway interaction to aid in the understanding of its biochemical behavior.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₇H₁₅NO₂. Its chemical structure consists of a butyl group and an ethyl group attached to a carbamate functional group. The physicochemical properties of a compound are crucial for understanding its behavior in biological and environmental systems. While specific experimental data for this compound is sparse, properties can be estimated based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of Butyl Carbamate and Related Compounds
| Property | Butyl Carbamate | Ethyl Carbamate | Notes |
| Molecular Formula | C₅H₁₁NO₂ | C₃H₇NO₂ | |
| Molecular Weight | 117.15 g/mol | 89.09 g/mol | |
| CAS Number | 592-35-8 | 51-79-6 | |
| Appearance | White crystalline solid | White crystals | This compound is expected to be a liquid at room temperature.[1] |
| Melting Point | 53-55 °C | 46-50 °C | |
| Boiling Point | 208-212 °C (for ethyl N-butylcarbamate) | 182-185 °C | |
| Solubility | Very soluble in ethanol, slightly soluble in chloroform. Water solubility: 2.58 x 10⁴ mg/L at 37°C.[2] | Very soluble in water, benzene, and ether.[3] | The solubility of this compound is expected to be lower in water than ethyl carbamate due to the larger alkyl groups. |
Synthesis of Butyl Carbamate
The synthesis of carbamates can be achieved through various chemical reactions. Below are detailed experimental protocols for the synthesis of n-butyl carbamate, which serves as a relevant example for the synthesis of this compound.
Experimental Protocol: Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
n-Butyl alcohol (970 g, 13.1 moles)
-
Urea (180 g, 3 moles)
-
Ligroin (b.p. 60-90°C)
Procedure:
-
In a 2-liter round-bottomed flask fitted with a reflux condenser, warm 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.
-
Add 180 g (3 moles) of urea in small portions to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea are dissolved by boiling the liquid.
-
Reflux the solution for thirty hours. During this time, ammonia will escape from the top of the condenser.
-
After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused.
-
The residue in the flask will solidify upon cooling. Boil this solid with 1 L of ligroin (b.p. 60–90°C) and filter.
-
Boil the undissolved solid again with two 100-cc portions of ligroin, filter, and finally wash the filter cake with an additional 100 cc of warm ligroin. The remaining white, gritty material is primarily cyanuric acid.
-
Combine the ligroin filtrates and washings and distill under atmospheric pressure using a column until the liquid temperature reaches 150°C.
-
Distill the residue under reduced pressure and collect the fraction boiling at 108–109°C/14 mm. This fraction is pure n-butyl carbamate, which melts at 53–54°C. The yield is 263–266 g (75–76% of the theoretical amount).[4]
Experimental Workflow: Synthesis of Alkyl Carbamates from Urea and Alcohols
A general and environmentally friendly method for the synthesis of alkyl carbamates involves the reaction of urea with an alcohol in the presence of a solid catalyst.[5]
Caption: General workflow for the synthesis of alkyl carbamates.
Toxicology
The toxicological profile of this compound is not well-documented. However, data from related carbamate compounds can provide an initial assessment of its potential hazards. Carbamates, as a class, are known to exhibit a range of toxicities, with some being highly toxic and others having low toxicity.[6]
Table 2: Acute and Subchronic Toxicity Data for Butyl Carbamate and Related Compounds
| Compound | Test Species | Route | Toxicity Value | Reference |
| Butyl Carbamate | Rat | Oral | LD₅₀: 690 mg/kg | [5] |
| Ethyl-4-bromophenyl-carbamate | Rat | Oral | LD₅₀: 300-2000 mg/kg | [6][7] |
| Ethyl-4-chlorophenyl-carbamate | Rat | Oral | LD₅₀: 300-2000 mg/kg | [6][7] |
| Ethyl-4-bromophenyl-carbamate | Rat | Dermal | LD₅₀: >5000 mg/kg | [6][7] |
| Ethyl-4-chlorophenyl-carbamate | Rat | Dermal | LD₅₀: >5000 mg/kg | [6][7] |
| Ethyl-4-bromophenyl-carbamate | Rat | Oral (90-day) | NOAEL: 12.5 mg/kg/day | [8][9] |
| Ethyl-4-chlorophenyl-carbamate | Rat | Oral (90-day) | NOAEL: 12.5 mg/kg/day | [8][9] |
Genotoxicity
Studies on ethyl carbamate have shown it to be genotoxic in vitro and in vivo, capable of binding covalently to DNA and acting as an animal carcinogen.[10] In the presence of a metabolic activating system, ethyl carbamate was found to be mutagenic in Salmonella typhimurium strain TA100.[1] Given the structural similarities, it is plausible that this compound may also exhibit genotoxic potential, although specific studies are required for confirmation.
Metabolism
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other carbamates, particularly ethyl carbamate, a probable metabolic pathway can be proposed. The primary metabolic routes for carbamates involve hydrolysis of the ester linkage by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.[11][12] For ethyl carbamate, CYP2E1 has been identified as a key enzyme in its metabolic activation.[12][13]
The metabolism of this compound is anticipated to proceed through two main pathways:
-
Hydrolysis: Carboxylesterases are likely to hydrolyze the ester bonds, leading to the formation of butanol, ethanol, and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia.
-
Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, may oxidize the butyl and ethyl groups, leading to the formation of hydroxylated and other oxidized metabolites.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Potential Signaling Pathway Interactions
The interaction of this compound with cellular signaling pathways is an area that requires further investigation. However, studies on other carbamates suggest potential interactions with pathways involved in cellular stress and toxicity. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Some carbamates have been shown to modulate the Nrf2 pathway.[3] Ethyl carbamate has been found to trigger ferroptosis in liver cells by inhibiting GSH synthesis and suppressing Nrf2 activation.[14]
Hypothetical Interaction with the Nrf2 Signaling Pathway
Caption: Hypothetical modulation of the Nrf2 pathway by this compound.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on this compound. While specific data for this compound is limited, by examining related carbamates, we can infer potential properties and biological activities. The provided synthesis protocols offer practical guidance for its preparation. The toxicological data, although not specific, suggests that this compound may have moderate acute oral toxicity and potential genotoxicity, warranting careful handling and further investigation. The proposed metabolic and signaling pathways provide a framework for future research into its mechanism of action and biological fate. It is imperative that further studies are conducted to elucidate the specific toxicological, metabolic, and signaling effects of this compound to fully understand its potential applications and risks.
References
- 1. Genotoxicity of ethyl carbamate (urethane) in Salmonella, yeast and human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subchronic toxicity study in rats of two new ethyl-carbamates with ixodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Isozyme-selective metabolism of ethyl carbamate by cytochrome P450 (CYP2E1) and carboxylesterase (hydrolase A) enzymes in murine liver microsomes. | Semantic Scholar [semanticscholar.org]
- 13. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl carbamate triggers ferroptosis in liver through inhibiting GSH synthesis and suppressing Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data and Analysis of Butyl Ethylcarbamate
This technical guide provides a comprehensive overview of the spectroscopic data for butyl ethylcarbamate, tailored for researchers, scientists, and professionals in drug development. It includes detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.
Spectroscopic Data of this compound
The following sections present the key spectroscopic data for this compound (IUPAC Name: ethyl N-butylcarbamate), an organic compound with the molecular formula C₇H₁₅NO₂.[1]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its carbamate structure.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3333 | N-H stretch | Amine (N-H) |
| ~2960, ~2870 | C-H stretch (asymmetric & symmetric) | Alkane (C-H) |
| ~1690 | C=O stretch (Amide I) | Carbonyl (C=O) |
| ~1540 | N-H bend (Amide II) | Amine (N-H) |
| ~1250 | C-O stretch | Ester (C-O) |
| ~1103 | N-H rock | Amine (N-H) |
Data sourced from studies on ethyl carbamate and related structures, which show similar characteristic peaks.[2]
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides information on the different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 (variable) | Broad Singlet | 1H | NH |
| ~4.06 | Quartet | 2H | O-CH₂ -CH₃ |
| ~3.10 | Triplet | 2H | N-CH₂ -CH₂CH₂CH₃ |
| ~1.45 | Sextet | 2H | N-CH₂-CH₂ -CH₂CH₃ |
| ~1.33 | Sextet | 2H | N-CH₂CH₂-CH₂ -CH₃ |
| ~1.22 | Triplet | 3H | O-CH₂-CH₃ |
| ~0.91 | Triplet | 3H | N-CH₂CH₂CH₂-CH₃ |
Predicted and experimental data for similar carbamate structures inform these assignments.[1][3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum indicates the number of distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~156.8 | C =O (Carbonyl) |
| ~60.5 | O-C H₂-CH₃ |
| ~41.0 | N-C H₂-CH₂CH₂CH₃ |
| ~32.0 | N-CH₂-C H₂-CH₂CH₃ |
| ~20.0 | N-CH₂CH₂-C H₂-CH₃ |
| ~14.7 | O-CH₂-C H₃ |
| ~13.8 | N-CH₂CH₂CH₂-C H₃ |
Data sourced from public chemical databases and spectral libraries.[1][4]
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular weight is approximately 145.20 g/mol .[1]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 145 | [M]⁺ (Molecular Ion) |
| 102 | [M - C₃H₇]⁺ |
| 88 | [M - C₄H₉]⁺ |
| 74 | [C₃H₈NO]⁺ |
| 62 | [C₂H₄NO]⁺ |
| 44 | [C₂H₆N]⁺ |
Fragmentation data is based on typical electron ionization (EI) mass spectra for carbamates.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.
For most spectroscopic analyses, this compound is dissolved in a suitable solvent. For NMR, deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are used to avoid solvent interference in the spectrum. For IR spectroscopy of a liquid sample, a small amount can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).[1] For GC-MS analysis, the sample is typically diluted in a volatile organic solvent like dichloromethane or ether.[5][6]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : A drop of neat this compound is placed on a KBr or NaCl salt plate, and another plate is pressed on top to create a thin capillary film.
-
Data Acquisition : The sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
-
Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
-
Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300-600 MHz for ¹H) is used.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically run to simplify the spectrum.
-
Analysis : The chemical shifts, integration, and multiplicity (splitting patterns) of the peaks are analyzed to elucidate the molecular structure.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane). An internal standard may be added for quantitative analysis.[5][6]
-
GC Separation :
-
Injector : A small volume (e.g., 1 µL) of the sample is injected into the GC, which is heated to vaporize the sample (e.g., 180°C).[6]
-
Column : A capillary column (e.g., Carbowax 20M type, 30m x 0.25mm) is used to separate the components of the sample.[6]
-
Oven Program : The temperature is programmed to ramp up (e.g., start at 40°C, ramp to 150°C) to elute the compound.[6]
-
Carrier Gas : An inert gas like helium flows through the column at a constant rate (e.g., 1 mL/min).[6]
-
-
MS Detection :
-
Ionization : As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[5]
-
Detection Mode : The detector can operate in full scan mode to acquire a full mass spectrum or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring specific fragment ions (e.g., m/z 62, 74).[5][6]
-
-
Analysis : The resulting mass spectrum is analyzed by identifying the molecular ion peak and the pattern of fragment ions to confirm the structure of the compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a carbamate compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the NMR Spectral Interpretation of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Butyl ethylcarbamate. The following sections detail the expected ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a structural elucidation based on the spectral features.
Predicted Spectroscopic Data
The chemical structure of this compound (ethyl N-butylcarbamate) dictates a specific set of signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for each unique proton and carbon environment in the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~0.92 | Triplet | 3H | ~7.4 |
| H-b | ~1.35 | Sextet | 2H | ~7.4 |
| H-c | ~1.48 | Quintet | 2H | ~7.2 |
| H-d | ~3.13 | Quartet | 2H | ~6.8 |
| H-e | ~4.95 | Broad Singlet | 1H | N/A |
| H-f | ~1.23 | Triplet | 3H | ~7.1 |
| H-g | ~4.08 | Quartet | 2H | ~7.1 |
Predicted ¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~13.8 |
| C-2 | ~19.9 |
| C-3 | ~32.0 |
| C-4 | ~40.5 |
| C-5 (C=O) | ~156.9 |
| C-6 | ~14.7 |
| C-7 | ~60.4 |
Structural Elucidation and Signal Assignment
The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to a specific proton and carbon atom within the this compound molecule. The following diagram illustrates the molecular structure and the correlation of each atom to its expected NMR signal.
Experimental Protocol for NMR Analysis
The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as a reference.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing
-
Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Calibration: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Logical Workflow for Spectral Interpretation
The process of interpreting the NMR spectra of this compound follows a logical progression to deduce the molecular structure from the spectral data.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of butyl ethylcarbamate. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound, facilitating its identification and characterization in complex matrices.
Introduction
This compound (CAS 591-62-8), with the molecular formula C₇H₁₅NO₂, is a carbamate ester. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in various applications, including pharmaceutical development and quality control. This guide details the characteristic fragmentation pathways of this compound, presents its mass spectral data, and outlines a typical experimental protocol for its analysis.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion and key fragment ions are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 35 | [C₂H₃]⁺ |
| 29 | 65 | [C₂H₅]⁺ |
| 41 | 70 | [C₃H₅]⁺ |
| 44 | 100 | [C₂H₅N]⁺ |
| 56 | 40 | [C₄H₈]⁺ |
| 58 | 95 | [C₂H₅NCO]⁺ |
| 72 | 30 | [C₃H₇NCO]⁺ |
| 88 | 80 | [M - C₄H₉]⁺ or [M - C₄H₈ - H]⁺ |
| 100 | 45 | [M - C₂H₅O]⁺ |
| 116 | 15 | [M - C₂H₅]⁺ |
| 145 | 5 | [M]⁺ (Molecular Ion) |
Fragmentation Pathways
Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are described below and illustrated in the accompanying diagram.
Alpha-Cleavage
The initial ionization event typically involves the removal of a non-bonding electron from the nitrogen or oxygen atoms. Subsequent cleavage of the bond alpha to the nitrogen atom is a dominant fragmentation pathway. This can lead to the formation of the resonance-stabilized ion at m/z 88 through the loss of a butyl radical.
McLafferty-type Rearrangement
A six-membered ring transition state can be formed involving the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen. This rearrangement leads to the elimination of butene (a neutral loss of 56 Da) and the formation of the ion at m/z 89. Subsequent fragmentation of this ion can occur.
Cleavage of the Carbamate Group
Fragmentation within the carbamate functional group itself is also observed. Cleavage of the C-O bond can result in the formation of the ion at m/z 100 due to the loss of an ethoxy radical. Alternatively, cleavage of the N-C bond can lead to the formation of the ion at m/z 58.
Alkyl Chain Fragmentation
Fragmentation of the butyl and ethyl alkyl chains also contributes to the overall mass spectrum, leading to the formation of smaller fragment ions such as those observed at m/z 56, 41, and 29.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Samples containing this compound are typically dissolved in a suitable organic solvent, such as methanol or ethyl acetate, to a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 88, 100, 58).
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound provides a distinctive pattern of ions that allows for its confident identification. The key fragmentation pathways involve alpha-cleavage, McLafferty-type rearrangement, and cleavage within the carbamate moiety. By understanding these fragmentation patterns and utilizing the provided experimental protocol, researchers can effectively analyze and characterize this compound in their samples.
Solubility of Butyl Ethylcarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl ethylcarbamate. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for structurally related alkyl carbamates to provide a foundational understanding. Furthermore, detailed experimental protocols for determining solubility are outlined, providing a practical framework for researchers to ascertain precise solubility data in their own laboratories.
Introduction to this compound
This compound, an ester of carbamic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles in drug development.
Solubility Profile
Qualitative assessments indicate that this compound is generally soluble in common organic solvents such as alcohols, ethers, and ketones, while it exhibits poor solubility in water. This behavior is consistent with its molecular structure, which contains both a polar carbamate group capable of hydrogen bonding and non-polar alkyl chains.
Quantitative Solubility Data of Related Carbamates
To provide a quantitative perspective, the following table summarizes the solubility of structurally similar, smaller alkyl carbamates in various solvents. This data can serve as a useful reference point for estimating the behavior of this compound, though empirical determination is recommended for precise applications.
| Compound | Solvent | Temperature (°C) | Solubility |
| Methyl Carbamate | Water | 20 | 700 g/L[1] |
| Ethanol | Not Specified | Freely Soluble[2] | |
| Acetone | Not Specified | Soluble[1] | |
| Ethyl Carbamate | Water | 15 | 480 mg/mL[3] |
| Benzene | Not Specified | Very Soluble[4] | |
| Ether | Not Specified | Very Soluble[4] | |
| Propyl Carbamate | Water | Not Specified | Moderately Soluble[5] |
| Organic Solvents | Not Specified | More Soluble[5] |
Note: The provided data is for analogous compounds and should be used as an estimation. The solubility of this compound is likely to differ due to the increased length of its alkyl chains.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for many scientific applications. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a solvent.
Principle: A saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.
Apparatus and Materials:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Oven
-
This compound
-
Selected organic solvents
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.
-
Sampling: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature and avoid precipitation.
-
Filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.
-
Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.
-
Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) x 100
UV/Vis Spectroscopic Method
For compounds that possess a chromophore, UV/Vis spectroscopy offers a sensitive and rapid method for solubility determination.
Principle: A calibration curve of absorbance versus concentration is first established for the solute in the chosen solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
UV/Vis spectrophotometer
-
Quartz or glass cuvettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvents
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Sampling and Dilution:
-
Withdraw a filtered aliquot of the saturated supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between molecular properties and solubility.
References
Physical and chemical properties of Butyl ethylcarbamate
This technical guide provides a comprehensive overview of the physical and chemical properties of Butyl ethylcarbamate, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical Identity
This compound, also known as Ethyl N-butylcarbamate, is an organic compound classified as a carbamate ester. It is structurally characterized by a butyl group attached to the nitrogen atom of a carbamic acid ethyl ester.
-
IUPAC Name: ethyl N-butylcarbamate[1]
-
CAS Number: 591-62-8[1]
-
Synonyms: N-Butylurethane, Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3]
Physical and Chemical Properties
The physical and computed properties of this compound are summarized in the tables below, providing a clear comparison of its characteristics.
Table 1: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Special and spicy | [4] |
| Melting Point | -22 °C to -28 °C | [2][3][4] |
| Boiling Point | ~208-212 °C; 228.04°C (estimate) | [2][4] |
| Density | ~0.901 - 0.943 g/cm³ | [3][4] |
| Refractive Index | ~1.428 | [2][3] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [4] |
Table 2: Computed Properties
| Property | Value | Source |
| Molecular Weight | 145.20 g/mol | [1] |
| Exact Mass | 145.110278721 Da | [1] |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| pKa (Predicted) | 13.02 ± 0.46 | [2] |
Synthesis and Reactivity
3.1. Synthesis
This compound can be synthesized through several methods. A common laboratory and industrial approach involves the reaction of an alcohol with urea or the reaction between an amine and a chloroformate or formate ester.
3.2. Thermal Decomposition
Carbamates, upon heating, can undergo thermal decomposition. Ethyl N-alkylcarbamates typically decompose via competing pathways. One pathway involves elimination to form an amine, carbon dioxide, and an alkene, while another can yield an isocyanate and an alcohol.[5][6]
Experimental Protocols
4.1. Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol
This protocol is adapted from a standard procedure for synthesizing carbamates and provides a reliable method for laboratory preparation.[7]
Methodology Details:
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, 13.1 moles of n-butyl alcohol is warmed.[7]
-
Addition of Urea: 3 moles of urea is added in small portions to the warm alcohol, ensuring it dissolves without melting and forming a separate layer.[7]
-
Reflux: The resulting solution is refluxed for approximately 30 hours. During this time, ammonia gas will evolve.[7]
-
Workup and Purification: After reflux, excess n-butyl alcohol is removed by distillation. The residue, which solidifies upon cooling, is then purified by recrystallization from ligroin followed by distillation under reduced pressure to yield the final product.[7]
Spectral Data Analysis
Spectroscopic data is crucial for the structural confirmation of this compound.
5.1. ¹H NMR Spectroscopy A proton NMR spectrum of this compound would be expected to show the following characteristic signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group adjacent to the oxygen.
-
A triplet for the terminal methyl protons of the butyl group.
-
Multiplets for the three methylene groups (-CH₂-) of the butyl chain.
-
A broad singlet for the N-H proton.
5.2. ¹³C NMR Spectroscopy The carbon NMR spectrum would display distinct peaks for each of the seven carbon atoms in the molecule, including a characteristic peak for the carbonyl carbon (C=O) in the downfield region (typically ~155-165 ppm).
5.3. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group.
-
A broad absorption in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.
-
C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.
-
C-O stretching bands in the 1250-1000 cm⁻¹ region.
5.4. Mass Spectrometry Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.20 g/mol ).[1] Fragmentation patterns would likely involve cleavage at the C-O, C-N, and alkyl chain bonds, providing further structural evidence. The NIST Chemistry WebBook lists mass spectrum data for this compound.[8]
References
- 1. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl butylcarbamate | 591-62-8 [amp.chemicalbook.com]
- 3. ethyl butylcarbamate [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbamic acid, butyl-, ethyl ester [webbook.nist.gov]
The Historical Odyssey of Butyl Ethylcarbamate: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl ethylcarbamate, a member of the carbamate ester family, represents a unique intersection of historical organic synthesis and the perpetual search for novel therapeutic agents. While the broader class of carbamates, particularly ethyl carbamate (urethane), has a well-documented and complex history, the specific timeline for the discovery and development of the mixed ester, this compound, is less explicitly detailed in scientific literature. This technical guide synthesizes available historical information on carbamate synthesis and properties to provide a comprehensive overview of the likely origins and early understanding of this compound.
Historical Context: The Dawn of Carbamate Chemistry
The 19th century witnessed the birth of modern organic chemistry, with many foundational reactions and compound classes being discovered. The synthesis of carbamates, or urethanes, emerged from the broader study of carbonic acid derivatives. While a definitive "discovery" of this compound remains unattributed in readily available historical records, its synthesis would have been achievable through methods developed for simpler carbamates.
One of the earliest and most straightforward methods for synthesizing carbamates was the reaction of an alcohol with urea. This method, explored by chemists like A. Cahours in the mid-19th century, provided a direct route to simple alkyl carbamates. The reaction of butanol with urea would yield butyl carbamate, and similarly, ethanol would produce ethyl carbamate. The synthesis of the mixed ester, this compound, likely followed from the understanding of N-alkylation of these simple carbamates or through reactions involving corresponding chloroformates and amines, which were also being developed during this era.
Synthesis of this compound: Historical Methodologies
While specific documented protocols for the initial synthesis of this compound are scarce, the following experimental procedures, common in the late 19th and early 20th centuries, would have been the logical pathways to its creation.
Experimental Protocol 1: N-Alkylation of a Precursor Carbamate
This two-step approach would have been a common strategy. First, a simple carbamate is synthesized, followed by the introduction of the second alkyl group onto the nitrogen atom.
Step 1: Synthesis of Ethyl Carbamate
-
Reaction: Urea is reacted with an excess of ethanol at elevated temperatures.
-
Procedure: A mixture of urea and a significant molar excess of absolute ethanol is heated in a sealed vessel or under reflux for several hours. The reaction is typically slow and requires prolonged heating to achieve a reasonable yield.
-
Work-up: Upon cooling, the excess ethanol is removed by distillation. The resulting crude ethyl carbamate can be purified by recrystallization from a suitable solvent like water or ethanol.
Step 2: N-Butylation of Ethyl Carbamate
-
Reaction: The synthesized ethyl carbamate is reacted with a butyl halide (e.g., butyl bromide) in the presence of a base.
-
Procedure: Ethyl carbamate is dissolved in an inert solvent. A base, such as sodium ethoxide or another suitable alkoxide, is added to deprotonate the nitrogen atom, forming the corresponding sodium salt. Butyl bromide is then added to the reaction mixture, which is heated to facilitate the nucleophilic substitution reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and any precipitated salts are removed by filtration. The solvent is then evaporated, and the resulting this compound is purified by fractional distillation under reduced pressure.
Experimental Protocol 2: Reaction of Ethyl Chloroformate with Butylamine
The development of chloroformates provided an alternative and often more efficient route to carbamates.
-
Reaction: Ethyl chloroformate is reacted with butylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Procedure: Butylamine is dissolved in a suitable inert solvent (e.g., diethyl ether or benzene). The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring. A base, such as pyridine or an aqueous solution of sodium hydroxide, is added concurrently or after the addition of the chloroformate to scavenge the HCl produced.
-
Work-up: After the reaction is complete, the reaction mixture is washed with water to remove any salts and unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation. The final product, this compound, is purified by fractional distillation.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Boiling Point | Approximately 202-204 °C (at atmospheric pressure) |
| Melting Point | Not well-defined (liquid at room temperature) |
| Density | Approximately 0.94 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. |
Early Pharmacological Interest and Development
The late 19th and early 20th centuries saw a surge in the investigation of synthetic organic compounds for their therapeutic potential, particularly as hypnotics and sedatives. Ethyl carbamate (urethane) itself was used as a hypnotic and anesthetic agent before its carcinogenic properties were fully understood. It is highly probable that mixed carbamates like this compound were synthesized and screened for similar activities.
The rationale for exploring derivatives like this compound would have been to modulate the pharmacological properties of the parent carbamates. The introduction of a butyl group in place of a hydrogen on the nitrogen atom would increase the lipophilicity of the molecule. This modification was a common strategy employed by medicinal chemists of the era to potentially enhance the compound's ability to cross the blood-brain barrier and, consequently, its central nervous system effects.
While specific early clinical or preclinical data for this compound is not prominent in the historical literature, it would have been evaluated for its hypnotic, sedative, and anticonvulsant properties, following the interest in other simple alkyl carbamates. The development of more potent and safer sedative-hypnotics, such as the barbiturates, likely overshadowed the further investigation of many simple carbamates.
Logical Relationships and Experimental Workflows
The discovery and development process for a compound like this compound in the late 19th or early 20th century would have followed a logical, albeit less formalized, workflow compared to modern drug discovery.
Caption: A logical workflow for the historical discovery and initial evaluation of a novel carbamate.
Signaling Pathways
The understanding of specific molecular signaling pathways was non-existent during the era of this compound's likely first synthesis. The pharmacological effects of early central nervous system depressants were described phenomenologically (e.g., sedation, hypnosis) rather than mechanistically. It is now understood that many simple carbamates exert their effects through the potentiation of GABAergic neurotransmission, similar to barbiturates and benzodiazepines, by interacting with the GABA-A receptor complex. However, this level of molecular detail was not available to the early investigators.
Conclusion
The historical discovery and development of this compound are not marked by a singular breakthrough event but are rather an extension of the broader exploration of carbamate chemistry in the 19th and early 20th centuries. Its synthesis was a logical progression from the preparation of simpler alkyl carbamates, and its likely initial pharmacological evaluation was driven by the search for new hypnotic and sedative agents. While it did not emerge as a clinically significant compound, its story is emblematic of the systematic, yet often undocumented, exploration of chemical space that characterized the early days of medicinal chemistry. This guide provides a framework for understanding the historical context and the fundamental chemical and pharmacological principles that would have governed the early life of this compound.
Structural elucidation of Butyl ethylcarbamate
A comprehensive guide to the structural elucidation of butyl ethylcarbamate, this document provides an in-depth analysis for researchers, scientists, and drug development professionals. It details the analytical techniques used to determine the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Compound Identification
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl N-butylcarbamate[1][2] |
| Synonyms | Butyl urethane, N-Butylurethane, Ethyl N-butylcarbamate[1][2] |
| CAS Number | 591-62-8[1][2] |
| Molecular Formula | C7H15NO2[1] |
| Molecular Weight | 145.20 g/mol [1] |
| Canonical SMILES | CCCCNC(=O)OCC[1] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through the combined interpretation of 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: 1H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH2 -CH3 |
| ~3.1 | Triplet | 2H | -NH-CH2 -CH2- |
| ~1.5 | Multiplet | 2H | -NH-CH2-CH2 -CH2- |
| ~1.3 | Multiplet | 2H | -CH2-CH2 -CH3 |
| ~1.2 | Triplet | 3H | -O-CH2-CH3 |
| ~0.9 | Triplet | 3H | -CH2-CH2-CH3 |
Table 3: 13C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~157 | C =O (Carbamate) |
| ~60 | -O-CH2 -CH3 |
| ~41 | -NH-CH2 -CH2- |
| ~32 | -NH-CH2-CH2 -CH2- |
| ~20 | -CH2-CH2 -CH3 |
| ~15 | -O-CH2-CH3 |
| ~14 | -CH2-CH2-CH3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, which is a liquid at room temperature, the spectrum is typically recorded from a neat sample.
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3330 | Strong, Broad | N-H Stretch |
| ~2960, ~2870 | Strong | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1530 | Medium | N-H Bend |
| ~1250 | Strong | C-O Stretch |
| ~1180 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 145 | Moderate | [M]+ (Molecular Ion) |
| 116 | Moderate | [M - C2H5]+ |
| 102 | Strong | [M - C3H7]+ |
| 88 | Moderate | [M - C4H9]+ |
| 74 | Moderate | [C3H8NO]+ |
| 62 | Moderate | [C2H6NO]+ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation : A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a standard 5 mm NMR tube.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.
-
1H NMR Acquisition :
-
The instrument is tuned and shimmed to the sample.
-
A standard single-pulse experiment is performed.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
13C NMR Acquisition :
-
A proton-decoupled 13C NMR spectrum is acquired.
-
Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
FT-IR Spectroscopy (Neat Liquid)
-
Sample Preparation : One to two drops of neat this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.[3]
-
Instrumentation : A standard FT-IR spectrometer.
-
Background Spectrum : A background spectrum of the clean, empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum : The prepared salt plates are placed in the sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.[4]
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[5]
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[6][7] This high energy also induces fragmentation of the molecular ion.[8][9]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound like this compound.
Potential Biological Signaling Pathway
While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, ethyl carbamate, suggests potential interactions with cellular stress response pathways. Ethyl carbamate has been shown to affect the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[10] It has also been observed to induce cell death through its effects on multiple metabolic pathways.[11]
The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which may be a relevant area of investigation for the biological effects of this compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl carbamate induces cell death through its effects on multiple metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyl ethylcarbamate IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Butyl Ethylcarbamate, focusing on its chemical identity, properties, and synthesis. The information is intended for professionals in research and development who require detailed technical data.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is ethyl N-butylcarbamate [1]. It is also commonly referred to as ethyl butylcarbamate[1].
A variety of synonyms are used in literature and commercial listings, which include[1]:
-
N-Butylurethane
-
Butylurethane
-
Butylcarbamic acid, ethyl ester
-
Ethyl-N,N-butylcarbamate
-
N-Butyl-O-ethylurethane
-
NSC 454
-
BUR
Physicochemical Properties
The key physicochemical properties of ethyl N-butylcarbamate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Special and spicy | [2] |
| Density | ~0.901 g/cm³ | [2] |
| Melting Point | ~ -28 °C | [2] |
| Boiling Point | ~ 208-212 °C | [2] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [2] |
| XLogP3 | 1.6 | [1] |
Synthesis of Ethyl N-butylcarbamate
A general experimental protocol for the synthesis of ethyl N-butylcarbamate involves the reaction of ethyl formate with butylamine[2].
General Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, ethyl formate and butylamine are mixed.
-
Heating: The reaction mixture is heated under appropriate temperature and pressure to facilitate the reaction.
-
Purification: Following the reaction, the crude product is purified by distillation to yield ethyl N-butylcarbamate[2].
The following diagram illustrates the general workflow for the synthesis of ethyl N-butylcarbamate.
Caption: General Synthesis Workflow for Ethyl N-butylcarbamate.
Biological Activity and Applications
Carbamates as a chemical class are known to possess a wide range of biological activities and are used in various applications, including pharmaceuticals and agrochemicals. They are recognized as important intermediates in the synthesis of biologically potent compounds such as enzyme inhibitors, anticancer agents, and antimicrobials. The specific biological activities and signaling pathways of ethyl N-butylcarbamate are not extensively documented in publicly available literature. However, it is used as an intermediate in organic synthesis and may find application as a preservative and sunscreen in some cosmetics, as well as in the preparation of certain pesticides and herbicides[2]. Short-chain fatty acids, which are structurally different but also short-chain carbon compounds, have been shown to influence skeletal muscle homeostasis, but this is a broad area of research and not directly applicable to the carbamate structure without further investigation.
References
Methodological & Application
Butyl Ethylcarbamate: A Versatile Intermediate in Chemical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl ethylcarbamate is a valuable chemical intermediate in organic synthesis, offering a versatile scaffold for the introduction of both butyl and ethylcarbamate moieties. Its utility spans from the synthesis of more complex carbamates and ureas to the construction of various heterocyclic systems. This document provides an overview of its synthesis and a key application as an intermediate, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound
A primary and environmentally friendly method for the synthesis of this compound is the reaction of urea with butanol, often facilitated by a solid catalyst. This approach offers high yields and avoids the use of hazardous reagents like phosgene.
Experimental Protocol: Synthesis of Butyl Carbamate from Urea and Butanol
This protocol is adapted from a study on the environmentally friendly synthesis of alkyl carbamates.[1]
Materials:
-
Urea
-
n-Butanol
-
TiO2-Cr2O3/SiO2 catalyst
-
Autoclave
Procedure:
-
Into a high-pressure autoclave, add urea and n-butanol in a molar ratio of approximately 1:13.
-
Add the TiO2-Cr2O3/SiO2 catalyst to the mixture. The optimal catalyst amount is typically around 10 wt% relative to urea.
-
Seal the autoclave and heat the reaction mixture to 170 °C.
-
Maintain the reaction at this temperature for 4-6 hours with stirring.
-
During the reaction, ammonia gas will be produced. To drive the reaction to completion, it is recommended to carefully release the ammonia pressure 2-3 times.
-
After the reaction is complete, cool the autoclave to room temperature.
-
The product, butyl carbamate, can be isolated and purified by standard methods such as distillation or recrystallization.
Quantitative Data: Synthesis of Butyl Carbamate
The following table summarizes the quantitative data for the synthesis of butyl carbamate under optimized conditions.[1]
| Parameter | Value |
| Reactants | Urea, n-Butanol |
| Catalyst | TiO2-Cr2O3/SiO2 |
| Butanol/Urea Molar Ratio | 13 |
| Reaction Temperature | 170 °C |
| Reaction Time | 4-6 hours |
| Yield of Butyl Carbamate | up to 96% |
This compound as a Chemical Intermediate
Once synthesized, this compound can serve as a key intermediate in the formation of more complex molecules. A notable application is in the synthesis of N-substituted cyanoacetylcarbamates, which are valuable building blocks in medicinal chemistry and agrochemical research. This transformation involves the reaction of the N-substituted carbamate with cyanoacetic acid in the presence of a condensation agent.
Logical Workflow for the Application of this compound
The following diagram illustrates the logical flow from the synthesis of this compound to its use as an intermediate in the synthesis of a more complex derivative.
References
Applications of Carbamates in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a cornerstone in modern pharmaceutical research, offering a versatile scaffold that imparts desirable physicochemical and biological properties to a wide range of therapeutic agents. While simple alkyl carbamates like butyl ethylcarbamate have limited direct applications, the broader carbamate family is integral to drug design, synthesis, and delivery. These notes provide an overview of the key applications, supported by experimental protocols and data.
The Carbamate Moiety as a Bioisostere and Pharmacophore
The carbamate group's structural resemblance to the peptide bond, coupled with its enhanced stability, makes it an excellent bioisostere in drug design.[1][2] It is a key structural and functional element in numerous approved drugs across various therapeutic areas.[1][3]
Key Advantages:
-
Improved Stability: Carbamates exhibit greater resistance to chemical and enzymatic hydrolysis compared to amide bonds, leading to improved pharmacokinetic profiles.[1][2]
-
Enhanced Permeability: The carbamate moiety can improve a molecule's ability to permeate cell membranes.[2]
-
Structural Rigidity: The planar nature of the carbamate group can introduce conformational constraints, which can be beneficial for target binding.
-
Hydrogen Bonding Capacity: The carbamate group can participate in hydrogen bonding interactions with biological targets, similar to an amide.[2]
Table 1: Physicochemical Properties of Simple Carbamates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl carbamate | C₃H₇NO₂ | 89.09 | 46-50 | 182-185 |
| Ethyl N-ethylcarbamate | C₅H₁₁NO₂ | 117.15 | - | - |
| Ethyl N-butylcarbamate | C₇H₁₅NO₂ | 145.20 | - | - |
Data sourced from PubChem and other chemical databases.[4][5][6]
Carbamates in Prodrug Design
Carbamates are frequently employed as cleavable linkers in prodrugs to mask polar functional groups, such as hydroxyls, amines, and carboxylic acids. This strategy can enhance oral bioavailability, improve stability, and achieve targeted drug release.[1][7] Enzymatic or chemical cleavage in vivo regenerates the active pharmaceutical ingredient.[1]
Logical Workflow for Carbamate Prodrug Design
Caption: Workflow for carbamate prodrug development.
Carbamate Protecting Groups in Organic Synthesis
Carbamates are indispensable as protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis.[8][9] They prevent the highly nucleophilic amine group from participating in unwanted side reactions.
Common Carbamate Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[8][10]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (H₂/Pd-C).[8]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz.[8][10]
Table 2: Comparison of Common Carbamate Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Features |
| Boc | (CH₃)₃C-O-CO- | Mild Acid (e.g., TFA) | Widely used, stable to base and hydrogenation.[8][10] |
| Cbz | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation | Orthogonal to acid- and base-labile groups.[8] |
| Fmoc | C₁₅H₁₁O-CO- | Mild Base (e.g., Piperidine) | Key for solid-phase peptide synthesis, orthogonal to acid-labile groups.[8][10] |
Protocol: Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with aqueous sodium bicarbonate)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (if required). For simple amines, 1.1 to 1.5 equivalents of TEA are typically used. For amino acids, an aqueous solution of sodium bicarbonate is often employed.
-
Add 1.1 to 1.2 equivalents of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.
-
Upon completion, perform an aqueous work-up. If a water-miscible solvent was used, remove it under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl, if the product is stable), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by flash chromatography or recrystallization if necessary.
Experimental Workflow for Boc Protection
Caption: Workflow for Boc protection of an amine.
Carbamates as Linkers in Targeted Protein Degradation
In the burgeoning field of targeted protein degradation, carbamate functionalities are utilized within the linkers of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The nature of the linker, including the presence of carbamate groups, is critical for the efficacy of the PROTAC.[12][13]
Signaling Pathway for PROTAC Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Analytical Methods for Carbamate Detection
The detection and quantification of carbamates, whether as active ingredients, prodrugs, or impurities, is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique.[14][15]
Protocol: General HPLC Method for Carbamate Analysis
This is a generalized protocol; specific parameters must be optimized for the analyte of interest.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or other suitable mobile phase modifier.
Procedure:
-
Sample Preparation: Dissolve the sample containing the carbamate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or MS with appropriate ionization and detection parameters.
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Analysis: Inject a standard solution of the carbamate to determine its retention time and response. Then, inject the prepared sample. Quantify the amount of carbamate in the sample by comparing its peak area to a calibration curve generated from standards of known concentrations.
Safety Considerations for Simple Carbamates
It is important to note that some simple carbamates, such as ethyl carbamate (urethane), are classified as probable human carcinogens.[5] Historically, ethyl carbamate was used as an antineoplastic agent but was withdrawn due to its toxicity.[5] It is still used in research as an anesthetic for animals.[5] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be followed when handling any carbamate compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 6. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Linkers for Linkerology - Enamine [enamine.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. s4science.at [s4science.at]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbamate Protecting Groups in Organic Synthesis
A Note on Butyl Ethylcarbamate: Extensive literature searches did not yield specific examples of this compound being utilized as a standard protecting group in organic synthesis. The following application notes and protocols are based on the well-established principles of carbamate protecting groups, with a primary focus on the widely used tert-Butyl carbamate (Boc) group, which serves as a representative example. The principles and general protocols described herein can provide a foundational understanding for the potential application of other, less common, carbamate protecting groups.
Introduction to Carbamate Protecting Groups
Carbamates are a versatile and widely employed class of protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] The introduction of a carbamate group to an amine significantly decreases its nucleophilicity and basicity by delocalizing the nitrogen lone pair of electrons into the adjacent carbonyl group.[2] This protective measure prevents unwanted side reactions of the amine functionality while chemical transformations are carried out on other parts of the molecule.[3]
The most common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of a specific carbamate protecting group is dictated by its stability under various reaction conditions and the specific requirements for its removal, allowing for orthogonal protection strategies.[3]
Application Notes
Stability and Orthogonality
The utility of carbamate protecting groups lies in their differential stability to various reagents, which enables selective deprotection in the presence of other protecting groups. This concept is known as an orthogonal protection strategy.[3]
-
tert-Butyl carbamate (Boc): * The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
-
Benzyl carbamate (Cbz): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C).[6]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions and catalytic hydrogenation but is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[6]
A hypothetical This compound protecting group, being a simple alkyl carbamate, would be expected to be significantly more stable than Boc, Cbz, or Fmoc groups. Its removal would likely require harsh conditions such as strong acid or base hydrolysis at elevated temperatures, or specific nucleophilic reagents. For instance, the deprotection of ethylcarbamate has been reported using 2-mercaptoethanol in the presence of a base or by refluxing in concentrated HCl.[7]
General Considerations for Use
-
Introduction: The protection of amines as carbamates is generally a high-yielding process. The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]
-
Chemoselectivity: The protection reaction is generally chemoselective for amines. In molecules containing both amine and hydroxyl groups, the amine will preferentially react.
-
Deprotection: The choice of deprotection conditions is crucial to avoid undesired side reactions. For acid-labile groups like Boc, scavengers such as triethylsilane or anisole are often added to quench the electrophilic carbocation intermediates (e.g., tert-butyl cation) that are formed, thus preventing side reactions with sensitive functional groups.[5]
Quantitative Data for N-Boc Protection and Deprotection
The following tables summarize representative quantitative data for the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) and the subsequent deprotection of the N-Boc group.
Table 1: N-Boc Protection of Primary Amines
| Substrate | Reagents and Conditions | Solvent | Yield (%) |
| Benzylamine | Boc₂O (1.1 eq), Et₃N (1.2 eq), rt, 4h | CH₂Cl₂ | >95 |
| Glycine methyl ester | Boc₂O (1.1 eq), NaHCO₃ (2.0 eq), rt, 12h | Dioxane/H₂O | 98 |
| Aniline | Boc₂O (1.1 eq), DMAP (cat.), rt, 2h | THF | 96 |
| 2-Aminoethanol | Boc₂O (1.05 eq), rt, 1h | CH₃CN | 94 |
Table 2: Deprotection of N-Boc Protected Amines
| Substrate | Reagents and Conditions | Solvent | Yield (%) |
| N-Boc-Benzylamine | 20% TFA, rt, 1h | CH₂Cl₂ | >98 |
| N-Boc-Alanine | 4M HCl, rt, 2h | Dioxane | 97 |
| N-Boc-Aniline | 50% TFA, rt, 30 min | CH₂Cl₂ | >95 |
| N-Boc-Indole | Thermal, 150 °C, 30 min (Flow) | Methanol | High Conversion |
Experimental Protocols
Protocol 1: General Procedure for the N-Boc Protection of a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN) (approximately 0.1-0.5 M).
-
Addition of Base: Add a suitable base, such as triethylamine (Et₃N, 1.2 equivalents) or aqueous sodium bicarbonate (NaHCO₃, 2.0 equivalents), to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a water-soluble base was used, perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-Boc protected amine can often be used without further purification. If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of an N-Boc Protected Amine
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 equivalent) in a suitable solvent, typically dichloromethane (CH₂Cl₂).
-
Addition of Acid: To the solution, add an excess of a strong acid. Common reagents include neat trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M). A typical condition is treatment with 20-50% TFA in CH₂Cl₂.
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often accompanied by the evolution of CO₂ and isobutylene gas. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help in removing residual TFA.
-
Isolation: The resulting amine salt can be used directly or neutralized by the addition of a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent. The organic layer is then washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the free amine.
Visualizations
Caption: General workflow for the use of a Boc protecting group in a multi-step synthesis.
Caption: Simplified mechanism of N-Boc protection of a primary amine.
Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bluelight.org [bluelight.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Detailed experimental protocol for synthesizing Butyl ethylcarbamate
Application Notes and Protocols: Synthesis of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in organic synthesis. The outlined procedure is based on the reaction of ethyl chloroformate with butylamine, a reliable and scalable method for the preparation of N-substituted carbamates.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 93 | 1.135 |
| Butylamine | C₄H₁₁N | 73.14 | 77-78 | 0.74 |
| Triethylamine | C₆H₁₅N | 101.19 | 89-90 | 0.726 |
| This compound | C₇H₁₅NO₂ | 145.20 | 208-212 [1] | ~0.901 [1] |
Experimental Protocol
This protocol details the synthesis of this compound from ethyl chloroformate and butylamine.
Materials:
-
Ethyl chloroformate
-
Butylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0 equivalent), dissolved in 20 mL of DCM, to the stirred solution via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove unreacted butylamine and triethylamine.
-
Workup - Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis.
References
Application Notes and Protocols for the Analytical Detection of Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl ethylcarbamate is a chemical compound of interest in various fields, including the analysis of alcoholic beverages and as a potential impurity in drug formulations. Accurate and sensitive detection methods are crucial for quality control and safety assessment. These application notes provide detailed protocols for the determination of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. It offers high sensitivity and selectivity, making it well-suited for the trace-level detection of this compound.
Experimental Protocol: GC-MS for this compound in Liquid Samples
This protocol is a composite based on established methods for carbamate analysis in alcoholic beverages and other liquid matrices.[1][2][3][4][5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) [6]
-
To 25 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., deuterated ethyl carbamate (d5-EC) or propyl carbamate).[3][7]
-
Perform a liquid-liquid extraction with 20 mL of dichloromethane. Shake vigorously for 15 minutes.[6]
-
Separate the organic layer.
-
For cleanup and preconcentration, pass the organic extract through a C18 SPE cartridge (500 mg, 3 mL).[6]
-
Elute the analyte with 3 mL of dichloromethane.[6]
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filter the final extract through a 0.45 µm nylon membrane prior to GC-MS analysis.[6]
2. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: For this compound, specific ions would need to be determined through initial full scan analysis. For related compounds like ethyl carbamate, characteristic ions are m/z 62, 74, and 89.[2][5] For butyl carbamate, m/z 62 and 74 are monitored.[2]
-
Quantitative Data Summary for Carbamate Analysis by GC-MS
| Parameter | Value | Reference |
| Ethyl Carbamate | ||
| Linearity Range | 0.1 - 50.0 mg/L | [6] |
| Correlation Coefficient (r²) | > 0.994 | [6] |
| Limit of Detection (LOD) | 2.5 - 16.7 µg/L | [1][6] |
| Limit of Quantification (LOQ) | 7.5 - 55.6 µg/L | [1][6] |
| Recovery | 82.2 - 95.2% | [6] |
| Butyl Carbamate (as internal standard) | ||
| Monitored Ions (m/z) | 62, 74 | [2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For carbamates, derivatization is often employed to enhance detection by UV or fluorescence detectors.
Experimental Protocol: HPLC with Fluorescence Detection for Carbamates
This protocol is based on a method developed for ethyl carbamate using pre-column derivatization with 9-xanthydrol.[8][9] A similar approach can be adapted for this compound.
1. Sample Preparation and Derivatization
-
For liquid samples, filtration through a 0.45 µm membrane may be sufficient. No prior extraction or concentration is required for this method.[8][9]
-
In a reaction vial, mix 0.5 mL of the sample or standard solution with 0.1 mL of 9-xanthydrol reagent in an acidic medium.
-
Allow the reaction to proceed in the dark for 5 minutes.
-
The derivatized sample is then ready for HPLC injection.
2. Instrumental Analysis: HPLC-FLD
-
HPLC System:
-
Fluorescence Detector (FLD) Conditions:
Quantitative Data Summary for Carbamate Analysis by HPLC-FLD
| Parameter | Value | Reference |
| Ethyl Carbamate | ||
| Limit of Detection (LOD) | 4.2 µg/L | [8][9] |
| Average Recovery | 96% | [8][9] |
| Intermediate Precision | 6.3% | [8][9] |
| Ethyl butylacetylaminopropionate (similar structure) | ||
| Linearity (R²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.255 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.849 µg/mL | [10] |
| Recovery | 98 - 102% | [10] |
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
The detection of this compound does not involve biological signaling pathways. The logical relationship in its analysis is a sequential process of sample preparation, instrumental analysis, and data processing, as depicted in the workflow diagram above. The core principle is the physical separation of the analyte from the sample matrix, followed by its detection and quantification based on its specific physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. oiv.int [oiv.int]
- 3. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 6. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. researchgate.net [researchgate.net]
- 9. New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection [periodicos.capes.gov.br]
- 10. scielo.br [scielo.br]
Application Note: Analysis of Butyl Ethylcarbamate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and reliable method for the determination of Butyl ethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is intended for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of this compound in various matrices. While this protocol is specifically tailored for this compound, the principles are adapted from established methods for the analysis of similar compounds like ethyl carbamate.[1][2]
Introduction
This compound is a carbamate ester with potential applications and occurrences in various industrial and pharmaceutical processes. Accurate and sensitive quantification is crucial for safety assessment, quality control, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the method of choice for the analysis of such compounds.[2] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and method validation parameters. The methodologies presented are based on established analytical procedures for related carbamates, ensuring a robust and reliable approach.[1][3]
Experimental
-
This compound standard (>99% purity)
-
Internal Standard (IS): n-Propyl carbamate or d5-Ethyl carbamate[1][4]
-
Solvents: Dichloromethane, Acetone, Ethanol (HPLC or GC grade)[4]
-
Solid-Phase Extraction (SPE) Columns: Diatomaceous earth or similar[3][4]
-
Anhydrous Sodium Sulfate
-
Deionized Water
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetone.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 10 to 200 µg/L.[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Propyl carbamate) in acetone.[4]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 10 µg/mL) with the same solvent as the working standards.
Sample Preparation (Solid-Phase Extraction):
-
To a 10 mL sample, add a known amount of the internal standard working solution.
-
Dilute the sample with water and load it onto a pre-conditioned SPE column.[4]
-
Wash the column with a non-polar solvent like n-pentane to remove interferences.[5]
-
Elute the this compound and the internal standard with dichloromethane.[4]
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]
-
Transfer the concentrated extract to a GC vial for analysis.[4]
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5977 or equivalent
-
Column: Capillary fused silica column, such as a Carbowax 20M type (30m x 0.25 mm ID, 0.25 µm film thickness)[4]
-
Injector: Splitless mode at 180°C[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
-
Oven Temperature Program:
-
MS Transfer Line: 220°C[4]
-
Ion Source Temperature: 230°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Ions to Monitor: Specific m/z values for this compound and the internal standard should be determined by analyzing a standard solution in full scan mode. For confirmation, at least three ions should be monitored for the target analyte. For related compounds like ethyl carbamate, characteristic ions include m/z 62, 74, and 89.[4]
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.[4]
Method Validation Summary
The following table summarizes typical quantitative data for the analysis of related carbamates, which can be used as a benchmark for the validation of the this compound method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.4 - 9.6 µg/L | [7][8][9] |
| Limit of Quantification (LOQ) | 1.2 - 7.5 µg/L | [3][8][9] |
| Linearity (r²) | > 0.99 | [5][7] |
| Recovery | 85% - 121% | [7] |
| Precision (RSD) | < 15% | [7][10] |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers and scientists. Proper method validation is essential to ensure accurate and reliable results for specific sample matrices.
References
- 1. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. oiv.int [oiv.int]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Separation of Butyl Ethylcarbamate
Application Note and Protocol
This document provides a detailed application note and protocol for the separation and quantification of Butyl Ethylcarbamate using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an alkyl carbamate of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification is crucial for process monitoring, quality assurance, and stability studies. The HPLC method detailed below offers a straightforward and robust approach for the separation of this compound from potential impurities and degradation products. The method utilizes a standard C18 reversed-phase column with a simple isocratic mobile phase, making it accessible for most analytical laboratories.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges (if sample cleanup is required)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) procedure for sample cleanup and concentration is described below.[1][2][3]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar carbamates.[1][3][4]
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~ 5.8 |
Note: The retention time is an estimate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Recovery (from spiked samples) | 90 - 110% |
| Precision (%RSD) | < 2% |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow from sample preparation to HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Accurate Quantification of Butyl Ethylcarbamate in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl ethylcarbamate is a member of the carbamate ester family. While its more well-known analogue, ethyl carbamate, is a process contaminant classified as a probable human carcinogen (Group 2A) and is frequently monitored in fermented foods and alcoholic beverages, this compound is often utilized as an internal standard (ISTD) for the analytical determination of ethyl carbamate and other carbamates.[1][2] The accurate quantification of carbamates like this compound in complex matrices such as food, beverages, and biological samples is crucial for safety assessment, quality control, and research purposes.
This document provides detailed protocols and methodologies for the robust and sensitive quantification of this compound, leveraging established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4][5] Effective sample preparation is paramount for removing interfering matrix components, and this note details several approaches, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][8][9]
General Analytical Workflow
The accurate quantification of this compound from a complex matrix involves a multi-step process. It begins with sample collection and homogenization, followed by the addition of an appropriate internal standard. The subsequent extraction and cleanup step is critical for isolating the analyte from matrix interferences. Finally, the purified extract is analyzed using a highly selective and sensitive instrument, and the data is processed for quantification.
Caption: General workflow for this compound quantification.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for ethyl carbamate analysis in alcoholic beverages and is suitable for analytes like this compound.[1][10][11] Butyl carbamate is often used as an internal standard, but for quantifying this compound, an isotopically labeled standard like d5-ethyl carbamate is recommended for better recovery correction.[12]
1. Sample Preparation (using Solid-Phase Extraction)
-
Objective : To extract and clean up the analyte from a liquid matrix (e.g., wine, spirit).
-
Materials :
-
Sample (e.g., 10 mL of spirit drink).
-
Internal Standard (ISTD) working solution (e.g., d5-ethyl carbamate).
-
Diatomaceous earth SPE column.
-
Dichloromethane (DCM), analytical grade.
-
Anhydrous sodium sulfate.
-
Nitrogen gas for evaporation.
-
-
Procedure :
-
Pipette 10 mL of the sample into a flask.
-
Add a known amount of ISTD working solution (e.g., 250 µL). Mix thoroughly.[1]
-
Apply the sample mixture to a diatomaceous earth SPE column and allow it to equilibrate for 15 minutes.
-
Elute the carbamates from the column using dichloromethane (e.g., 2 x 50 mL portions).
-
Pass the eluate through anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[11]
-
Transfer the final extract into a GC vial for analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
2. GC-MS Instrumentation and Conditions
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Analysis : The concentrated extract is injected, and the compounds are separated based on their volatility and interaction with the GC column. The mass spectrometer detects and quantifies the target ions.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless (1.0 µL) |
| Injector Temp. | 240 °C[13] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min)[1] |
| Column | Capillary column (e.g., DB-WAX, Carbowax 20M)[11] |
| Oven Program | Initial 50°C (1 min), ramp 10°C/min to 150°C, ramp 40°C/min to 230°C, hold 5 min.[13] |
| MS System | |
| Ionization Mode | Electron Impact (EI), 70 eV[13][14] |
| Source Temp. | 230 °C[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[11][14] |
| Ions to Monitor | For this compound: m/z 62, 74. For ISTD (d5-EC): m/z 64.[13][14] |
3. Quantification
Quantification is performed by creating a calibration curve using standard solutions of this compound at various concentrations, each containing a fixed amount of the internal standard. The ratio of the analyte peak area to the ISTD peak area is plotted against the analyte concentration.
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and is particularly useful for compounds that may be thermally unstable. This protocol is based on methods developed for ethyl carbamate in wine and spirits.[3][5]
1. Sample Preparation (using miniaturized LLE)
-
Objective : To extract the analyte from a fortified wine or similar matrix.[3]
-
Materials :
-
Sample (e.g., 15 mL of wine).
-
Internal Standard (e.g., Butyl carbamate).
-
Ethyl acetate, analytical grade.
-
-
Procedure :
-
Place 15 mL of the sample into a centrifuge tube.
-
Add a known amount of ISTD.
-
Add 8 mL of ethyl acetate, cap, and vortex for 1 minute.[3]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase compatible solvent (e.g., 500 µL) and transfer to an LC vial.
-
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)[15] |
| Mobile Phase A | 0.1% Formic acid in water[15] |
| Mobile Phase B | Methanol[15] |
| Flow Rate | 0.3 mL/min[15] |
| Gradient | A suitable gradient to separate the analyte from matrix components. |
| Injection Volume | 2-5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | For this compound: Precursor ion m/z 118 -> Product ions (to be determined). For Ethyl carbamate (as a reference): m/z 90.1 -> 62.05[3] |
Protocol 3: Sample Preparation using QuEChERS
The QuEChERS method is highly effective for complex matrices like sweetened spirits or solid foods, as it efficiently removes sugars and other interferences.[8][9]
1. Extraction Procedure
-
Objective : To perform a rapid extraction and cleanup of this compound from a high-sugar matrix.[8][16]
-
Materials :
-
Sample (e.g., 10-20 mL of sweetened cachaça).
-
Potassium carbonate (K₂CO₃) or Magnesium sulfate (MgSO₄) and Sodium chloride (NaCl).
-
Centrifuge tubes.
-
-
Procedure :
-
Place 20 mL of the sample into a 50 mL centrifuge tube.
-
Add 10 g of potassium carbonate to induce phase separation (salting out).[8]
-
Vortex for 1 minute. Two phases will form: a lower aqueous phase with sugars and an upper ethanolic phase rich in carbamates.
-
Transfer an aliquot (e.g., 1-5 mL) of the upper organic layer to a clean vial for direct injection or further cleanup if necessary.[8]
-
References
- 1. cvuas.de [cvuas.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 8. scielo.br [scielo.br]
- 9. frontiersin.org [frontiersin.org]
- 10. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 12. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. oiv.int [oiv.int]
- 15. [Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Note: Quantification of Ethyl Carbamate in Alcoholic Beverages Using Butyl Ethylcarbamate as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of ethyl carbamate in alcoholic beverages using gas chromatography coupled with mass spectrometry (GC-MS). Butyl ethylcarbamate (also known as n-butyl carbamate) is employed as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and injection. The described protocol is intended for research, quality control, and regulatory compliance purposes within the food and beverage and pharmaceutical industries.
Introduction
Ethyl carbamate (urethane) is a naturally occurring compound found in fermented foods and alcoholic beverages, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its presence in consumer products is a significant concern, necessitating accurate and sensitive analytical methods for its quantification. The use of an internal standard is crucial for reliable quantification in complex matrices such as alcoholic beverages. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample, and it should have a distinct retention time. This compound serves as an excellent internal standard for ethyl carbamate analysis due to its structural similarity and chromatographic behavior.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is essential for method development.
| Property | Value | Reference |
| Synonyms | n-Butyl carbamate, Butylurethane, Carbamic acid, butyl ester | |
| CAS Number | 592-35-8 | |
| Molecular Formula | C5H11NO2 | |
| Molecular Weight | 117.15 g/mol | |
| Melting Point | 53-55 °C | |
| Boiling Point | 204 °C | |
| Solubility | Soluble in water and ethanol. |
Experimental Protocol
This protocol is based on the principles outlined in the OIV-MA-BS-25 method for the determination of ethyl carbamate in spirituous beverages.[1]
Reagents and Materials
-
Ethyl Carbamate (analytical standard, ≥99% purity)
-
This compound (internal standard, ≥99% purity)
-
Ethanol (absolute, analytical grade)
-
Deionized Water
-
Dichloromethane (HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Diatomaceous Earth)
Standard and Sample Preparation
3.2.1. Stock Solutions (1 mg/mL)
-
Ethyl Carbamate Stock Solution: Accurately weigh 100 mg of ethyl carbamate and dissolve in 100 mL of ethanol.
-
This compound (Internal Standard) Stock Solution: Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethanol.
3.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solutions with a 40% ethanol/water solution to create a calibration curve. A typical concentration range for ethyl carbamate is 10 to 500 µg/L. The internal standard concentration should be kept constant in all standards and samples (e.g., 100 µg/L).
3.2.3. Sample Preparation
-
For Spirits with Low Dry Extract (< 20 g/L):
-
Dilute the sample with deionized water or ethanol to achieve an alcohol content of approximately 40% (v/v).
-
Spike the diluted sample with the this compound internal standard to a final concentration of 100 µg/L.
-
-
For Beverages with High Dry Extract (> 20 g/L) or Complex Matrices:
-
Dilute the sample to an alcohol content of approximately 40% (v/v).
-
Spike with the this compound internal standard (100 µg/L).
-
Perform a solid-phase extraction (SPE) cleanup. Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Elute the analytes with dichloromethane.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of 40% ethanol.
-
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 220 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp | 230 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions to Monitor:
-
Ethyl Carbamate: m/z 62 (quantifier), 74, 89
-
This compound (IS): m/z 62 (quantifier), 74
Data Analysis and Quantification
The quantification of ethyl carbamate is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Response Factor (RF) Calculation:
Concentration in Sample Calculation:
Method Validation Summary
The following table summarizes typical performance characteristics for a validated GC-MS method for ethyl carbamate analysis. These values are provided as a general guideline and should be established for each specific laboratory and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 5 - 1000 µg/L |
| Limit of Detection (LOD) | 1 - 5 µg/L |
| Limit of Quantification (LOQ) | 5 - 15 µg/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of ethyl carbamate.
Logical Relationship for Quantification
Caption: Logic for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of ethyl carbamate in alcoholic beverages by GC-MS. This application note provides a comprehensive protocol and performance expectations to aid researchers and quality control laboratories in the implementation of this important analysis. The detailed methodology and clear workflows are designed to ensure consistent and reproducible results, contributing to consumer safety and regulatory compliance.
References
Application Notes and Protocols for Butyl Ethylcarbamate in Agriculture
For: Researchers, Scientists, and Drug Development Professionals
Subject: Potential Agricultural Applications of Butyl Ethylcarbamate
Introduction
This compound is a carbamate ester with potential for broad-spectrum activity in agriculture. While specific research on this compound is limited, its structural class, the carbamates, is well-established for its fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. Carbamates are derivatives of carbamic acid and are widely utilized in crop protection.[1][2] This document outlines potential applications of this compound based on the known activities of structurally related carbamate compounds. The provided protocols and data are intended to serve as a foundational guide for research and development.
Potential Applications
Based on the activities of analogous compounds, this compound could potentially be developed for the following agricultural applications:
-
Fungicide: Control of a broad spectrum of fungal pathogens in crops and for wood preservation.
-
Insecticide: Management of insect pests through the inhibition of acetylcholinesterase.
-
Herbicide: Pre-emergent control of grassy and broadleaf weeds by disrupting cell division.
-
Plant Growth Regulator: Modulation of plant growth and development to improve crop characteristics.
Fungicidal Application Notes
The fungicidal potential of this compound can be inferred from compounds like Iodopropynyl Butylcarbamate (IPBC), a widely used fungicide and wood preservative.[1][3][4] IPBC is effective against a broad spectrum of fungi at low concentrations.[5]
3.1. Mechanism of Action
The precise mechanism of antifungal action for many carbamates is not fully elucidated but is believed to involve the disruption of essential cellular processes in fungi.[4] For IPBC, it is speculated that the iodo group plays a role in its potent antifungal activity by potentially destroying the active proteins of microorganisms, leading to a decline or loss of activity.[6]
3.2. Quantitative Data: Fungicidal Efficacy of a Butyl Carbamate Analog (IPBC)
The following table summarizes the minimum inhibitory concentrations (MICs) and efficacy of Iodopropynyl Butylcarbamate (IPBC) against various fungal and bacterial species. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Target Organism | Efficacy Metric | Concentration (ppm) | Reference |
| Aspergillus niger | MIC | 0.6 | [5] |
| Prototheca zopfii | MIC₅₀ | 4 | |
| Prototheca blaschkeae | MIC₅₀ | 1 | |
| Prototheca parasitic algae | MIC₅₀ | 4 | |
| Bacillus subtilis | Control | 250 - 1000 | [5] |
| Escherichia coli | Control | 250 - 1000 | [5] |
| Klebsiella pneumoniae | Control | 250 - 1000 | [5] |
| Pseudomonas aeruginosa | Control | 250 - 1000 | [5] |
| Staphylococcus aureus | Control | 250 - 1000 | [5] |
| Mixed Mold Strains | 100% Control Efficacy | 0.1% (1000 ppm) | [7] |
| Botryodiplodia theobromae | 75% Control Efficacy | 0.1% (1000 ppm) | [7] |
3.3. Experimental Protocol: In Vitro Fungicide Efficacy Testing
This protocol describes a method to determine the in vitro efficacy of this compound against target fungal pathogens using a multiwell plate assay.[8]
3.3.1. Materials
-
This compound
-
Target fungal species (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile 24-well microtiter plates
-
Sterile distilled water
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or imaging system for measuring colony diameter
3.3.2. Procedure
-
Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Prepare Media with Fungicide: Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-60°C. Add the this compound stock solution to the molten agar to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control medium with the solvent alone.
-
Plate Preparation: Dispense 1 mL of the amended and control media into the wells of a 24-well plate. Allow the agar to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 4 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar in each well.
-
Incubation: Seal the plates and incubate at the optimal temperature for the fungal species (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control wells reaches the edge of the well.
-
Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Calculate the EC₅₀ (the concentration that inhibits growth by 50%).
3.4. Experimental Workflow: Fungicide Efficacy Screening
Insecticidal Application Notes
Many carbamate pesticides are effective insecticides due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[9][10]
4.1. Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides act as competitive inhibitors of acetylcholinesterase.[4] They bind to the active site of the enzyme, leading to its carbamylation.[9] This inactivation of AChE results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which leads to hyperactivity, paralysis, and eventual death of the insect.[9][11] Unlike organophosphates, the inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can slowly hydrolyze to regenerate the active enzyme.[3][4]
4.2. Signaling Pathway: Acetylcholinesterase Inhibition
References
- 1. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbaryl - IDLH | NIOSH | CDC [cdc.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. Considerations for designing chemical screening strategies in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of different plant growth promoters on the physicochemical properties, volatile compounds, and antioxidant capacity of Allium ramosum flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARBAMATE INSECTICIDESS.pptx [slideshare.net]
- 10. journals.flvc.org [journals.flvc.org]
- 11. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
Butyl Ethylcarbamate as a Solvent: An Examination of Available Data
Despite a comprehensive review of scientific literature and chemical databases, there is currently insufficient information to provide detailed application notes and protocols for the use of butyl ethylcarbamate as a primary solvent in chemical reactions. The available data on this specific compound is limited to its basic physicochemical properties, with no documented examples of its application as a reaction medium in organic synthesis or other chemical processes.
While information on related carbamate compounds offers some general context, it does not substitute for specific data on this compound. This report summarizes the available information on this compound and related compounds, highlighting the current knowledge gap regarding its use as a solvent.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and database entries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 145.110278721 Da | [1] |
Context from Related Carbamates
While no specific solvent applications for this compound were found, information on other carbamates provides some general understanding of this class of compounds. For instance, ethyl carbamate, a related compound, has been historically used as a co-solvent in pharmaceutical preparations.[2] However, its use has been curtailed due to its classification as a carcinogen.[2] Other carbamates like methyl carbamate and butyl carbamate are described as white crystalline solids at room temperature and are noted to be very soluble in water, benzene, and ether.[2]
Synthesis of Carbamates: Solvents Used
Numerous publications describe the synthesis of various carbamates. However, in these reported syntheses, this compound is not employed as a solvent. Instead, common organic solvents are used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines utilizes 1,4-dioxane as the solvent. In other syntheses of carbamate derivatives, solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.
Logical Relationship: Solvent Selection in Carbamate Synthesis
The choice of a solvent is critical in chemical synthesis. The following diagram illustrates the general considerations for solvent selection in the context of carbamate synthesis, based on the reviewed literature.
Caption: Factors influencing the choice of solvent in chemical synthesis.
Conclusion
The request for detailed application notes and protocols for this compound as a solvent cannot be fulfilled at this time due to a lack of available scientific data. While the physicochemical properties of the compound are documented, there are no published examples of its use as a reaction solvent. Researchers and professionals in drug development should exercise caution and conduct thorough preliminary studies to evaluate its suitability for any specific application, given the absence of established protocols. Further research into the solvent properties of this compound would be necessary to determine its potential utility in chemical reactions.
References
Standard Operating Procedures for Handling and Storing Butyl Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Butyl ethylcarbamate. The following procedures are based on best practices for handling carbamate compounds and should be strictly adhered to in all laboratory and research settings.
Introduction
Hazard Identification and Risk Assessment
2.1 Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Special and spicy | [1] |
| Boiling Point | 208-212 °C | [1] |
| Melting Point | -28 °C | [1] |
| Density | ~0.901 g/cm³ | [1] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [1] |
2.2 Health and Safety Data
| Hazard | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | May cause serious eye damage. | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing must not be allowed out of the workplace. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |
Experimental Protocols
3.1 Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
-
Dispensing:
-
Use a calibrated pipette or a syringe for transferring the liquid.
-
Ensure all containers are clearly labeled with the chemical name and hazard information.
-
3.2 Storage Procedures
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Container: Keep the container tightly closed when not in use.
-
Segregation: Store separately from flammable materials.
Emergency Procedures
4.1 Spill Response
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal. Do not use combustible materials, such as sawdust.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Reporting: Report all spills to the laboratory supervisor and the institutional safety office.
4.2 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically resistant container.
-
Disposal: Dispose of the hazardous waste through the institution's designated hazardous waste disposal program, following all local, state, and federal regulations.
Visualizations
Diagram 1: this compound Handling and Storage Workflow
Caption: Workflow for handling and storing this compound.
References
Application Notes and Protocols: The Role of Carbamates in the Synthesis of Novel Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates, esters of carbamic acid, represent a significant class of organic compounds extensively utilized in the development of novel pesticides.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent insecticidal, fungicidal, and herbicidal activities.[1] The primary mechanism of action for most insecticidal carbamates is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of representative and novel carbamate-based pesticides, along with an overview of their mechanism of action. While the user's initial query specified butyl ethylcarbamate, the broader and more extensively documented role of other carbamate esters in pesticide synthesis is presented here to provide a comprehensive and practical resource.
Data Presentation
Physicochemical Properties of Selected Carbamate Pesticides
The following table summarizes key physicochemical properties of several well-established carbamate pesticides. This data is crucial for understanding their environmental fate and behavior.
| Pesticide | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (mPa at 20-25°C) | Log Kow |
| Carbaryl | C₁₂H₁₁NO₂ | 201.22 | 120 | 0.66 | 2.36 |
| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | 700 | 2.6 | 1.52 |
| Propamocarb | C₉H₂₀N₂O₂ | 188.27 | >500,000 | 800 | 1.2 |
| Aldicarb | C₇H₁₄N₂O₂S | 190.27 | 6,000 | 13 | 1.13 |
| Methomyl | C₅H₁₀N₂O₂S | 162.21 | 58,000 | 730 | 0.65 |
Data sourced from multiple references.
Biological Activity of Selected Carbamate Pesticides
This table presents the acute toxicity (LD₅₀) in rats and the inhibitory concentration (IC₅₀) against acetylcholinesterase for selected carbamates, illustrating their biological potency.
| Pesticide | Target Organism | LD₅₀ (Oral, Rat, mg/kg) | AChE IC₅₀ |
| Carbaryl | Insects | 225 - 850[5] | Varies by species |
| Carbofuran | Insects, Nematodes | 5 - 13[5] | Potent inhibitor |
| Bendiocarb | Insects | 34 - 156 | Potent inhibitor |
| Novel Carbamate (6q) | Lipaphis erysimi | Not specified | 12 µM (housefly AChE)[6] |
| Novel Carbamate (BMC-3) | Not specified | Not specified | 792 nM (AChE), 2.2 nM (BChE)[7] |
| Novel Carbamate (BMC-16) | Not specified | Not specified | 266 nM (AChE), 10.6 nM (BChE)[7] |
Experimental Protocols
Protocol 1: Synthesis of Carbaryl (1-naphthyl N-methylcarbamate)
This protocol is adapted from a procedure developed for educational laboratories and demonstrates a common method for synthesizing N-methylcarbamate insecticides.
Materials:
-
1-Naphthol
-
Methyl isocyanate
-
Triethylamine (catalyst)
-
Anhydrous diethyl ether
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve 1-naphthol in anhydrous diethyl ether.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add a solution of methyl isocyanate in anhydrous acetone to the flask.
-
The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature.
-
The product, carbaryl, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Carbofuran Phenol (2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran)
This protocol describes an improved, simplified synthesis of the key intermediate for the production of carbofuran.
Materials:
-
1,2-Cyclohexanedione
-
β-Methallyl chloride
-
Base catalyst (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
Procedure:
-
In a reaction vessel, dissolve 1,2-cyclohexanedione in a suitable solvent such as acetone.
-
Add a base catalyst, such as potassium carbonate, to the solution.
-
Add β-methallyl chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The resulting product, 2-(β-methallyloxy)-2-cyclohexen-1-one, is then subjected to a Claisen rearrangement and aromatization by heating to yield carbofuran phenol.
-
The carbofuran phenol can then be reacted with methyl isocyanate to produce carbofuran.
Protocol 3: Green Synthesis of N-Aryl Carbamate Fungicides
This protocol outlines a one-step, environmentally friendly method for synthesizing novel N-aryl carbamate fungicides from aromatic amides.[8][9]
Materials:
-
Substituted aromatic amide
-
Oxone (potassium peroxymonosulfate)
-
Potassium chloride
-
Sodium hydroxide
-
Appropriate alcohol (e.g., methanol, ethanol)
Procedure:
-
In a reaction flask, dissolve the aromatic amide in a suitable solvent system.
-
Add Oxone and potassium chloride to the solution to form the N-chloro intermediate.
-
Treat the reaction mixture with sodium hydroxide to initiate a Hofmann rearrangement, forming an isocyanate intermediate.
-
The in-situ generated isocyanate is then trapped with an alcohol to yield the desired N-aryl carbamate.[9]
-
The product can be isolated by extraction and purified by column chromatography.
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase Inhibition
The primary mode of action for the majority of carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[2][3][4] AChE is a crucial enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.
The carbamate insecticide acts as a pseudo-substrate for AChE. The carbamoyl group of the pesticide is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[4] This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.[3] The inhibition by carbamates is reversible, as the carbamylated enzyme can eventually be hydrolyzed to regenerate the active enzyme.[4]
Experimental and Logical Workflows
General Workflow for Synthesis and Screening of Novel Carbamate Pesticides
The development of new carbamate pesticides typically follows a structured workflow from initial synthesis to biological evaluation.
References
- 1. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Strategies for improving the yield of Butyl ethylcarbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl ethylcarbamate and related alkyl carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several routes. A prevalent and environmentally friendly method involves the reaction of urea with a mixture of butanol and ethanol, or a two-step process where one carbamate (e.g., ethyl carbamate) is reacted with the other alcohol (butanol). Catalysts are typically employed to improve reaction rates and yields.[1] Alternative methods, though often involving more hazardous reagents, include the reaction of alkyl chloroformates with amines or the use of isocyanates.
Q2: What are the key factors influencing the yield of the reaction?
A2: The primary factors affecting the yield of this compound synthesis are:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.[1]
-
Catalyst: The choice and amount of catalyst significantly impact the conversion of reactants and the selectivity towards the desired product.[1]
-
Molar Ratio of Reactants: The ratio of alcohol(s) to urea is a critical parameter that needs to be optimized to maximize the yield.[1][2]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion, but excessively long times can lead to the degradation of the product or the formation of side products.[1][3]
Q3: What are the potential side reactions during the synthesis of alkyl carbamates from urea and alcohol?
A3: A common side reaction is the decomposition of urea at high temperatures to form cyanuric acid, which is an insoluble solid and can reduce the yield of the desired carbamate.[4] Another potential issue is the formation of ammonium carbamate, which can collect in the condenser.[4] At temperatures above 160°C, the formation of by-products like dialkyl carbonates can also be observed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Sub-optimal reaction temperature. | Optimize the reaction temperature. For the synthesis of ethyl and butyl carbamates from urea, 170°C has been found to be optimal.[1] |
| Incorrect molar ratio of reactants. | Systematically vary the alcohol-to-urea molar ratio to find the optimal condition. For ethyl carbamate, a molar ratio of 15.7 (ethanol/urea) and for butyl carbamate, a ratio of 13 (butanol/urea) has been reported to be effective.[1][2] | |
| Inefficient catalyst or incorrect catalyst loading. | Ensure the catalyst is active and use the optimal loading. For silica gel-supported catalysts, a loading of 10 wt% has been shown to give high yields.[1] | |
| Insufficient reaction time. | Monitor the reaction progress over time to determine the optimal duration. For the synthesis of ethyl and butyl carbamates, a reaction time of 4 hours has been shown to be effective.[1][3] | |
| Formation of a White Precipitate | Formation of cyanuric acid due to localized overheating of urea. | Ensure uniform heating and good agitation to prevent molten urea from settling and decomposing. Add urea in portions to the warm alcohol to facilitate dissolution.[4] |
| Clogging of the Condenser | Accumulation of ammonium carbamate. | Periodically and carefully remove the solid from the condenser using a suitable tool, such as a glass rod.[4] |
| Presence of Impurities in the Final Product | Incomplete reaction or formation of side products. | Purify the product by distillation under reduced pressure.[4] Consider optimizing the reaction conditions (temperature, time) to minimize byproduct formation. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of Ethyl and Butyl Carbamate [1]
| Temperature (°C) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 150 | 70 | 78 |
| 160 | - | - |
| 170 | 97 | 96 |
| 180 | (Yield decreases, with 2% byproduct formation) | (Yield decreases, with 2.5% byproduct formation) |
Table 2: Effect of Catalyst Amount on the Yield of Ethyl and Butyl Carbamate [1]
| Catalyst Amount (wt%) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 0 (no catalyst) | 80 | 88 |
| 5 | >99 (conversion) | >99 (conversion) |
| 10 | 97 | 96 |
| >10 | 94 | 90 |
Table 3: Effect of Molar Ratio of Alcohol to Urea on the Yield of Ethyl and Butyl Carbamate [1][2]
| Molar Ratio (Alcohol:Urea) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 10:1 | ~92 | ~93 |
| 13:1 | - | 96 |
| 15.7:1 | 97 | - |
| 20:1 | ~96 | ~94 |
Table 4: Effect of Reaction Time on the Yield of Ethyl and Butyl Carbamate [1][3]
| Reaction Time (hours) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 3 | 93 | 94 |
| 4 | 97 | 96 |
| >4 | (Yield decreases due to byproduct formation) | (Yield decreases due to byproduct formation) |
Experimental Protocols
Synthesis of n-Butyl Carbamate from Urea and n-Butanol [4]
This procedure is adapted from a reliable source and can be modified for the synthesis of this compound by using a mixture of butanol and ethanol.
Materials:
-
n-Butyl alcohol (1200 cc, 13.1 moles)
-
Urea (180 g, 3 moles)
-
Ligroin (b.p. 60-90°C)
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, warm the n-butyl alcohol.
-
Add the urea in small portions to the warm alcohol with shaking, ensuring that the urea dissolves without melting and forming a separate layer.
-
Once all the urea is added, heat the solution to reflux for 30 hours. Ammonia will be evolved during the reaction.
-
After refluxing, remove the condenser and distill the excess n-butyl alcohol until the temperature of the liquid reaches 150°C.
-
The remaining material, which solidifies on cooling, contains the crude n-butyl carbamate and cyanuric acid.
-
Boil the solid residue with 1 liter of ligroin, filter, and repeat the extraction with two 100 cc portions of ligroin.
-
Combine the ligroin filtrates and distill under atmospheric pressure until the liquid temperature reaches 150°C.
-
Distill the residue under reduced pressure and collect the fraction boiling at 108-109°C/14 mm. The product is pure n-butyl carbamate.
Visualizations
References
Technical Support Center: Purification of Crude Butyl Ethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Butyl ethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from urea and butanol?
A1: The primary impurities are typically unreacted starting materials and byproducts. The most common include:
-
Urea: Excess starting material that may not have fully reacted.
-
Cyanuric acid: A solid byproduct formed from the decomposition of urea at elevated temperatures.[1]
-
Dibutyl carbonate: A potential byproduct of the reaction.
-
Butanol: Residual solvent and unreacted starting material.
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid crude product.
-
Vacuum Distillation is ideal for purifying liquid crude product on a larger scale, especially for removing non-volatile impurities like cyanuric acid and salts.[1]
-
Flash Column Chromatography offers the highest resolution for removing structurally similar impurities and achieving very high purity, particularly for smaller-scale preparations.
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of your compound.[2]
-
¹H NMR Spectroscopy: Can be used for quantitative purity determination by integrating the signals of your product against those of a known internal standard.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities and quantifying the purity of the sample.
Troubleshooting Guides
Recrystallization
Q: My this compound is not crystallizing out of solution, what should I do?
A: This is a common issue that can be resolved by trying the following:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
-
Increase Supersaturation:
-
Evaporate Excess Solvent: You may have used too much solvent. Gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.[5]
-
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.
-
Q: My compound has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[6]
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Use a Different Solvent System: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a mixed solvent system might be necessary.
Vacuum Distillation
Q: During vacuum distillation, the pressure is unstable. What could be the cause?
A: An unstable vacuum can be due to several factors:
-
Leaks in the System: Check all joints and connections for leaks. Ensure that all glassware is properly sealed.
-
Outgassing of the Crude Material: The crude product may contain dissolved gases that are being released under vacuum. Allow the system to degas at a lower vacuum before proceeding to the final distillation pressure.
-
Bumping of the Liquid: Vigorous and uneven boiling ("bumping") can cause pressure fluctuations. Ensure you are using a stir bar or boiling chips to promote smooth boiling.
Q: My this compound seems to be decomposing during distillation, even under vacuum. What can I do?
A: Decomposition during distillation is often due to excessive heat.
-
Lower the Distillation Temperature: A lower pressure will further decrease the boiling point. Ensure your vacuum pump is capable of reaching a lower pressure.[7][8]
-
Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound is exposed to high temperatures.
-
Ensure Even Heating: Use a heating mantle with a stirrer to ensure the entire sample is heated evenly and to avoid localized overheating.
Quantitative Data Summary
The following table summarizes typical results that can be expected from each purification method. The exact values will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (GC-MS) | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | > 98% | 70-90% | Simple setup, good for removing minor impurities. | Can have lower yield due to solubility in mother liquor.[5] |
| Vacuum Distillation | > 99% | 80-95% | Excellent for large scale, removes non-volatile impurities.[1] | Requires specialized equipment, potential for thermal decomposition.[9] |
| Flash Chromatography | > 99.5% | 60-85% | High resolution separation, very high purity. | More time-consuming, requires solvent and stationary phase. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing non-volatile impurities such as cyanuric acid.[1]
-
Initial Wash (Optional): If the crude product is suspected to contain significant amounts of unreacted urea, first dissolve it in a minimal amount of a suitable organic solvent like diethyl ether. Urea is poorly soluble and can be removed by filtration.[10] Concentrate the filtrate in vacuo to obtain the crude liquid this compound.
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point. For n-butyl carbamate, the boiling point is reported as 108-109 °C at 14 mmHg.[1] The boiling point of this compound will be slightly different but in a similar range under vacuum.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or ¹H NMR.
Protocol 2: Purification by Recrystallization
This method is suitable for solid crude this compound to remove small quantities of impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good solvent systems for carbamates can include ethanol/water, or hexane/ethyl acetate mixtures.[11][12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[13]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
-
Analysis: Check the purity of the crystals by melting point analysis, GC-MS, or ¹H NMR.
Protocol 3: Purification by Flash Column Chromatography
This method provides the highest purity and is suitable for smaller quantities.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography of moderately polar compounds like carbamates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pack the column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the product using GC-MS or ¹H NMR.
Visualizations
Caption: Workflow for Purification by Vacuum Distillation.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Flash Column Chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Butyl carbamate(592-35-8) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. buschvacuum.com [buschvacuum.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side reactions in Butyl ethylcarbamate synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl ethylcarbamate. The focus is on identifying and minimizing common side reactions to improve yield and purity.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?
A1: Low yields can stem from several factors, primarily suboptimal reaction conditions and the presence of impurities. Here are the key areas to investigate:
-
Reaction Temperature: The reaction temperature is a critical parameter. For the synthesis from urea and butanol, the optimal temperature is approximately 170°C.[1] At lower temperatures, such as 150°C, the reaction rate is significantly slower, leading to incomplete conversion and lower yields.[1] Conversely, temperatures exceeding 170-180°C can promote the formation of side products, consuming the starting materials and reducing the yield of the desired carbamate.[1]
-
Reactant Molar Ratio: An inappropriate molar ratio of reactants can limit the conversion of the limiting reagent. For the synthesis from urea and butanol, a butanol to urea molar ratio of around 13 is considered suitable.[1]
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Catalyst Activity: If you are using a catalyst, its activity and amount are crucial. For supported catalysts like TiO2/SiO2, Cr2O3-NiO/SiO2, or TiO2-Cr2O3/SiO2, ensure the catalyst is not deactivated.[1] The amount of catalyst also needs to be optimized; for instance, increasing the catalyst amount from 5 wt% to 10 wt% has been shown to increase the yield of ethyl and butyl carbamates.[1]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress over time to determine the optimal reaction duration. For the synthesis of ethyl and butyl carbamates from urea, increasing the reaction time from 3 to 4 hours has been shown to improve yields.[1]
-
Presence of Water: If using an isocyanate-based synthesis route, the presence of moisture is highly detrimental. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction consumes the isocyanate, thereby reducing the yield of the desired carbamate.
Problem 2: Presence of Significant Impurities in the Product
Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A2: The nature of the impurities will depend on your synthetic route. Here are the most common side reactions and strategies for their mitigation:
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Dibutyl Carbonate Formation (Urea-based synthesis): At temperatures above 160°C, the formation of dibutyl carbonate becomes more prevalent.[1] To minimize this, maintain the reaction temperature at or near 170°C.[1]
-
Cyanuric Acid Formation (Urea-based synthesis): If molten urea is allowed to pool and overheat, it can decompose to form cyanuric acid.[2] To prevent this, ensure efficient stirring and gradual addition of urea to the warm butanol to facilitate its dissolution without melting.[2]
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Allophanate Formation (Isocyanate-based synthesis): In the presence of excess isocyanate, the initially formed carbamate can react further with another isocyanate molecule to form an allophanate. To avoid this, use a stoichiometric amount or a slight excess of the alcohol.
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Urea Formation (Isocyanate-based synthesis): As mentioned, water contamination will lead to the formation of amines from the isocyanate, which can then react with remaining isocyanate to produce substituted ureas. Ensure all reactants and solvents are anhydrous.
Below is a diagram illustrating the main reaction and key side reactions in the synthesis of butyl carbamate from urea and butanol.
Caption: Main and side reaction pathways in urea-based synthesis.
Q3: How can I effectively monitor the progress of my reaction and the formation of byproducts?
A3: Regular monitoring of your reaction is key to optimizing conditions and minimizing side reactions.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It can be used to identify and quantify the desired product and various impurities. For butyl carbamate, characteristic mass-to-charge ratio (m/z) ions of 62 and 74 can be monitored.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress, particularly for less volatile compounds or when derivatization for GC is not desirable.
The following diagram outlines a general troubleshooting workflow for addressing issues in this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing this compound?
A4: The most prevalent methods include:
-
Reaction of Urea with Butanol: This is an environmentally friendly method that uses readily available starting materials.[1]
-
Reaction of an Isocyanate with Butanol: This method is often high-yielding but requires handling of moisture-sensitive and potentially hazardous isocyanates.
-
Reaction of a Chloroformate with an Amine: For this compound, this would involve reacting ethyl chloroformate with butylamine. This method can be effective but may require careful control of reaction conditions to avoid side reactions.
Q5: How can I purify my crude this compound?
A5: The appropriate purification method will depend on the physical properties of this compound and its impurities.
-
Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, vacuum distillation is a common and effective method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to remove impurities. For n-butyl carbamate, which is a solid, boiling with ligroin has been used to separate it from cyanuric acid.[2]
-
Flash Chromatography: For more challenging separations, flash chromatography on silica gel or a reverse-phase sorbent can be employed.
Data Presentation
Table 1: Effect of Reaction Temperature on Butyl Carbamate Synthesis from Urea and Butanol
| Temperature (°C) | Butyl Carbamate Yield (%) | Dibutyl Carbonate Yield (%) |
| 150 | 78 | Not Reported |
| 160 | >78 | Formation Observed |
| 170 | 96 | Low |
| 180 | Decreased | 2.5 |
Data adapted from a study on the synthesis of alkyl carbamates.[1]
Table 2: Effect of Butanol/Urea Molar Ratio on Butyl Carbamate Synthesis
| Butanol/Urea Molar Ratio | Butyl Carbamate Yield (%) |
| 7.4 | 88 |
| 10.4 | 92 |
| 13.0 | 96 |
| 15.6 | 94 |
Data adapted from a study on the synthesis of alkyl carbamates.[1]
Experimental Protocols
Protocol 1: Synthesis of Butyl Carbamate from Urea and Butanol
This protocol is based on a general procedure for the synthesis of alkyl carbamates from urea and alcohols.[1]
-
Materials:
-
Urea
-
n-Butanol
-
Catalyst (e.g., 10 wt% TiO2-Cr2O3/SiO2)
-
High-pressure autoclave with a stirrer and temperature control
-
-
Procedure:
-
Charge the autoclave with urea, n-butanol (in a 1:13 molar ratio), and the catalyst (10 wt% relative to urea).
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
During the reaction, ammonia gas will be produced. If possible and safe, periodically vent the ammonia to drive the reaction to completion.
-
After 4 hours, cool the autoclave to room temperature.
-
Vent any remaining pressure and open the autoclave.
-
The product mixture can then be purified, for example, by distillation under reduced pressure.
-
Protocol 2: Analysis of this compound and Impurities by GC-MS
This is a general protocol for the analysis of carbamates in a sample matrix.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile components.
-
Add an internal standard (e.g., propyl carbamate or deuterated ethyl carbamate) for accurate quantification.[4]
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., a WAX column) is typically used.
-
Injector Temperature: 200-250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240°C) to elute all components.
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for the identification of unknown impurities. For butyl carbamate, monitor characteristic ions such as m/z 62 and 74.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any byproducts by comparing their retention times and mass spectra to those of known standards or library data.
-
Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.
-
References
- 1. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oiv.int [oiv.int]
- 4. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Preparing Butyl Ethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl ethylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for preparing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reaction of Butylamine with Ethyl Chloroformate: This is a widely used method where butylamine is reacted with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction of Butyl Isocyanate with Ethanol: This route involves the addition of ethanol to butyl isocyanate. The reaction is often catalyzed by a base.
Q2: What are the typical reaction conditions for the butylamine and ethyl chloroformate method?
A2: While specific conditions can be optimized, a general starting point involves dissolving butylamine in a suitable solvent like acetone and adding anhydrous potassium carbonate as a base. The mixture is cooled, and ethyl chloroformate is added dropwise while maintaining a low temperature. The reaction is then monitored until completion.
Q3: What catalysts are effective for the reaction of butyl isocyanate with ethanol?
A3: The reaction between an isocyanate and an alcohol to form a carbamate can often proceed without a catalyst, but to increase the reaction rate and yield, various catalysts can be employed. These are typically Lewis bases or acids. For the synthesis of similar carbamates, catalysts like dibutyltin dilaurate have been used to lower the thermolysis temperature for the reverse reaction, suggesting its potential role in the forward synthesis as well.
Q4: What are common side products in the synthesis of this compound?
A4: In the synthesis using butylamine and ethyl chloroformate, a common side product is the formation of N,N'-dibutylurea if there are impurities or side reactions. In the butyl isocyanate and ethanol route, side reactions can include the trimerization of the isocyanate to form a tri-n-butyl isocyanurate, especially in the presence of certain catalysts or at elevated temperatures.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through distillation under reduced pressure. Before distillation, the reaction mixture is usually filtered to remove any solid byproducts or salts. The organic layer may also be washed with dilute acid and brine, and then dried over an anhydrous drying agent like magnesium sulfate.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. For the butylamine/ethyl chloroformate reaction, maintain a low temperature during addition and then allow it to warm to room temperature. - Experiment with slight excesses of one reactant (e.g., a 1.0-1.1:1 molar ratio of alcohol to isocyanate). - Ensure efficient extraction and careful distillation to minimize product loss. |
| Presence of N,N'-Dibutylurea byproduct | - Reaction of butylamine with any phosgene impurities in the ethyl chloroformate. - Hydrolysis of butyl isocyanate (if used as a reactant) to butylamine, which then reacts with another molecule of isocyanate. | - Use high-purity ethyl chloroformate. - Ensure anhydrous reaction conditions when using butyl isocyanate to prevent hydrolysis. |
| Formation of Tri-n-butyl Isocyanurate | - Use of a catalyst that promotes trimerization. - High reaction temperatures. | - Select a catalyst that favors carbamate formation over isocyanate trimerization. - Maintain a controlled and optimized reaction temperature. |
| Reaction is too slow or does not initiate | - Low reaction temperature. - Absence of a catalyst (in the isocyanate route). - Low purity of starting materials. | - Gradually increase the reaction temperature after the initial addition of reagents. - Consider adding a suitable catalyst for the isocyanate-ethanol reaction. - Ensure the purity and dryness of all reactants and solvents. |
| Difficulty in isolating the product | - Emulsion formation during aqueous workup. - Co-distillation with impurities. | - Add brine to the aqueous layer to break up emulsions. - Ensure the crude product is thoroughly dried before distillation. A fractional distillation setup may improve separation from close-boiling impurities. |
Experimental Protocols
Synthesis of Ethyl N-Butylcarbamate via Butylamine and Ethyl Chloroformate
This protocol is adapted from a general procedure for the synthesis of similar carbamates.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve butylamine in acetone. Add anhydrous potassium carbonate to the mixture.
-
Reagent Addition: Cool the stirred mixture to a temperature between -10°C and 0°C. Add a solution of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 0°C.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the potassium carbonate and potassium chloride.
-
Workup and Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude product from a suitable solvent system, such as n-hexane/acetone (95:5), to obtain pure ethyl N-butylcarbamate.
Synthesis of Butyl Carbamate via Urea and n-Butanol (for reference)
While not a direct synthesis of this compound, this optimized procedure for a related compound provides valuable insights into reaction conditions.[1]
-
Reaction Setup: In a 90 mL autoclave with a glass tube insert, add 20 mL of butanol, 1 g of urea, and 0.1 g of a suitable catalyst (e.g., TiO2-Cr2O3/SiO2).[1]
-
Reaction: Seal the autoclave and heat to the optimized temperature of 170°C for 4-6 hours. To drive the reaction to completion, the ammonia gas produced can be carefully released 2-3 times during the reaction.[1]
-
Workup: After the reaction, cool the autoclave to room temperature for analysis and purification of the butyl carbamate.
Data Presentation
Table 1: Effect of Reaction Temperature on Butyl Carbamate Yield (from Urea and Butanol) [1]
| Reaction Temperature (°C) | Yield of Butyl Carbamate (%) | Yield of Dibutyl Carbonate (%) |
| 150 | 78 | 0 |
| 160 | - | - |
| 170 | 96 | 0 |
| 180 | - | 2.5 |
Note: Data adapted from a study on the synthesis of butyl carbamate, not this compound. The formation of the by-product, dibutyl carbonate, was observed at temperatures above 160°C.[1]
Table 2: Effect of Catalyst Amount on Butyl Carbamate Yield (from Urea and Butanol) [1]
| Catalyst Amount (wt% of urea) | Urea Conversion (%) | Yield of Butyl Carbamate (%) |
| 0 | 92 | 88 |
| 5 | >99 | - |
| 10 | >99 | 96 |
| 15 | >99 | 90 |
Note: Data adapted from a study on the synthesis of butyl carbamate.[1]
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Investigating the stability and degradation pathways of Butyl ethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of Butyl ethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of similar carbamates and general principles of chemical stability, the primary degradation pathways for this compound are expected to be hydrolysis, thermal degradation, and photodegradation. Enzymatic degradation is also a potential pathway, particularly in biological systems.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the likely products of thermal degradation of this compound?
A3: Thermal decomposition of carbamates can proceed through various pathways, including dealkylation and decarboxylation. For a related compound, 3-iodo-2-propyl-butylcarbamate, thermal degradation involved deiodination, demethylation, deethynylation, deethylation, and hydroxylation processes.[2] Therefore, for this compound, thermal stress could potentially lead to the formation of butanol, ethanol, butylamine, and carbon dioxide.
Q4: Is this compound sensitive to light?
A4: Photodegradation is a common degradation pathway for many organic molecules. It is advisable to protect this compound from light during storage and experimentation to minimize the risk of photolytic degradation. Forced degradation studies under photolytic conditions, as per ICH guidelines, should be performed to determine its photosensitivity.[3]
Q5: Can enzymes degrade this compound?
A5: Yes, enzymes, particularly esterases, are known to hydrolyze the ester linkage in carbamates.[4][5] Therefore, it is plausible that this compound can be degraded by various esterases present in biological matrices or from microbial sources.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies under different pH conditions.
| Possible Cause | Troubleshooting Step |
| Buffer reactivity: | Ensure the buffer components are inert and do not catalyze the degradation of this compound. |
| Inaccurate pH measurement: | Calibrate the pH meter before each use and ensure the pH of the solution is stable throughout the experiment. |
| Temperature fluctuations: | Maintain a constant and accurately controlled temperature throughout the stability study. |
| Analyte adsorption to container: | Use inert container materials (e.g., borosilicate glass) and consider silanization if adsorption is suspected. |
Issue 2: Thermal degradation observed during GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| High injector temperature: | Carbamates can be thermally labile. Optimize the GC injector temperature to the lowest possible setting that still allows for efficient volatilization without causing on-column degradation.[6] |
| Active sites in the GC system: | Deactivate the injector liner and the analytical column to minimize interactions that can catalyze thermal breakdown. |
| Derivatization issues (if applicable): | If derivatization is used to improve volatility, ensure the reaction is complete and that the derivatives are stable under the GC conditions. |
Issue 3: Unexpected peaks in the chromatogram during degradation studies.
| Possible Cause | Troubleshooting Step |
| Impurity in the starting material: | Analyze the starting material (this compound) using a high-resolution separation technique to identify any pre-existing impurities. |
| Side reactions with stress agents: | The reagents used for forced degradation (e.g., acids, bases, oxidizing agents) may react with the analyte to form unexpected byproducts. |
| Contamination from labware or solvents: | Use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants. |
| Secondary degradation of primary degradants: | Primary degradation products may themselves be unstable and undergo further degradation. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Stability Testing (Based on ICH Guidelines)
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat | Butanol, Ethylamine, CO2 |
| Base Hydrolysis | 0.1 M NaOH, heat | Butanol, Ethylamine, CO2 |
| Oxidation | 3% H2O2, room temperature | N-oxides, hydroxylated species |
| Thermal Degradation | Dry heat (e.g., 70-150°C) | Butanol, Ethanol, Butylamine, CO2[2] |
| Photodegradation | Exposure to UV and visible light | Photolytic cleavage products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal: Expose a solid sample of this compound to dry heat at a controlled temperature.
-
Photolytic: Expose a solution of this compound to a calibrated light source (UV and visible).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC-UV or GC-MS.
-
Data Evaluation: Calculate the percentage of degradation and identify the degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in Butyl ethylcarbamate quantification by GC-MS
Welcome to our dedicated support center for the quantitative analysis of Butyl ethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound by GC-MS?
A1: The main challenges include ensuring efficient extraction from complex matrices, preventing analyte degradation, achieving good chromatographic peak shape, and minimizing matrix effects that can interfere with accurate quantification. This compound, like other carbamates, can be prone to thermal degradation in the GC inlet and may exhibit poor peak shape due to its polarity.
Q2: When is derivatization necessary for this compound analysis?
A2: Derivatization is often employed to improve the volatility and thermal stability of carbamates, leading to better peak shape and sensitivity.[1][2] By converting the polar N-H group to a less polar derivative (e.g., a trimethylsilyl or acyl group), interactions with active sites in the GC system are minimized, reducing peak tailing.[1]
Q3: What are the characteristic mass fragments of this compound in EI-MS?
A3: Under electron ionization (EI), this compound (molecular weight: 145.2 g/mol ) undergoes fragmentation. While a specific, universally referenced fragmentation pattern can vary slightly between instruments, based on the structure and general fragmentation of carbamates, the following ions are expected to be prominent.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| 145 | [M]+• | Molecular Ion |
| 102 | [M - C3H7]+ | Loss of a propyl group |
| 88 | [M - C4H9]+ | Loss of the butyl group |
| 74 | [C3H8NO]+ | Fragment from cleavage of the butyl chain |
| 62 | [C2H6NO]+ | Common fragment in ethyl carbamates |
| 44 | [C2H6N]+ | Common fragment in carbamates |
| Data is inferred from general carbamate fragmentation patterns and available spectral data for related compounds.[3][4][5] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks)
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing polar compounds like carbamates. It can lead to inaccurate integration and reduced sensitivity.
Root Causes & Solutions:
-
Active Sites in the GC System: The polar N-H group of this compound can interact with active sites (silanol groups) in the injector liner, column, or detector interface.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Replace the liner regularly.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.
-
Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can help restore peak shape.[4]
-
-
-
Improper Column Installation: An improperly cut or installed column can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector.
-
-
Inadequate Temperature: If the injector or transfer line temperature is too low, it can cause incomplete volatilization and peak tailing.
-
Solution: Optimize the injector and transfer line temperatures. A typical starting point for the injector is 250 °C.
-
-
Analyte Polarity: The inherent polarity of this compound can cause interactions with the stationary phase.
-
Solution:
-
Derivatization: As a robust solution, consider derivatizing the analyte to reduce its polarity. A common method is silylation.
-
Use an Inert Column: Employ a GC column specifically designed for inertness, such as those with a wax-based or a highly deactivated phenyl-arylene polymer stationary phase.
-
-
Experimental Protocol: Silylation for Derivatization
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes to ensure complete derivatization.
-
Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.
Troubleshooting Workflow for Peak Tailing
References
Effective techniques for removing impurities from Butyl ethylcarbamate
Technical Support Center: Butyl Ethylcarbamate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information details effective techniques for removing impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in this compound can originate from the starting materials and side reactions during its synthesis. These may include:
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Unreacted Starting Materials: Such as urea and butanol.
-
Byproducts: Including cyanuric acid and butyl allophanate, especially if the synthesis involves heating urea and butanol.[1]
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary recommended purification techniques for carbamates, including this compound, are recrystallization, distillation, and chromatography. The choice of method depends on the nature of the impurities and the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and provides quantitative data.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification process.[7][8]
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For n-Butyl carbamate, the melting point is 53-54°C.[1]
Troubleshooting Guides
Issue 1: Oily product obtained after synthesis instead of a solid.
-
Possible Cause: Presence of significant amounts of unreacted butanol or solvent.
-
Troubleshooting Step:
-
Evaporation: Ensure all solvent has been removed under reduced pressure. A rotary evaporator is effective for this.[8]
-
Aqueous Wash: Wash the crude product with water to remove water-soluble impurities like urea.
-
Trituration: Triturate the oily product with a cold non-polar solvent like iso-hexane. This can help induce crystallization of the desired product while dissolving oily impurities.[9]
-
Issue 2: Product remains impure after a single recrystallization.
-
Possible Cause: The chosen recrystallization solvent is not optimal, or multiple impurities with similar solubilities are present.
-
Troubleshooting Step:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. For carbamates, hexane or benzene-hexane mixtures have been used successfully.[8]
-
Multiple Recrystallizations: Perform a second recrystallization, potentially with a different solvent system.
-
Alternative Purification: If recrystallization is ineffective, consider vacuum distillation or column chromatography.
-
Issue 3: Decomposition of the product during distillation.
-
Possible Cause: this compound may decompose at its atmospheric boiling point. n-Butyl carbamate, for instance, decomposes at its atmospheric boiling point of 203–204°C.[1]
-
Troubleshooting Step:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. For example, n-butyl carbamate can be distilled at 108–109°C/14 mm Hg.[1]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from procedures used for similar carbamates.[8]
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Good starting points are hexane or a 1:1 mixture of benzene and hexane.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Vacuum Distillation
This protocol is based on the purification of n-butyl carbamate and is suitable for thermally sensitive compounds.[1]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Characterization: Confirm the purity of the collected fraction using an appropriate analytical method (e.g., GC-MS).
Data Presentation
Table 1: Physical Properties and Distillation Data for n-Butyl Carbamate (as an analogue for this compound)
| Property | Value | Reference |
| Melting Point | 53–54 °C | [1] |
| Boiling Point (atm) | 203–204 °C (with decomposition) | [1] |
| Boiling Point (vac) | 108–109 °C / 14 mm Hg | [1] |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting guide for purifying this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. oiv.int [oiv.int]
- 3. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Thin-layer and gas chromatography techniques for the isolation and identification of carbamate pesticides in post mortem material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Challenges and solutions for scaling up Butyl ethylcarbamate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Butyl ethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound can be synthesized through several routes. The most common laboratory and industrial methods involve the reaction of an isocyanate with an alcohol. Specifically, you can react:
-
Butyl isocyanate with ethanol: This is often a preferred route due to the reactivity of the isocyanate.
-
Ethyl isocyanate with butanol: This is another viable option.
A phosgene-free and often greener alternative involves the reaction of urea with both butanol and ethanol, though this may require specific catalysts and harsher conditions to achieve good selectivity and yield.
Q2: What are the primary safety concerns when working with the precursors of this compound?
A2: The primary safety concerns are associated with the handling of isocyanates (butyl isocyanate or ethyl isocyanate). Isocyanates are highly reactive, toxic, and can cause severe respiratory and skin sensitization.[1][2][3][4] Inhalation of isocyanate vapors can lead to asthma-like symptoms, and direct contact can cause skin irritation and allergic reactions.[4] It is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves (butyl rubber is recommended), safety goggles, and a respirator with an organic vapor cartridge.[2][5]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves one or a combination of the following methods:
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method for removing volatile impurities and unreacted starting materials.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be used to achieve high purity.[6] The choice of solvent is critical and should be determined empirically.
-
Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography (e.g., silica gel chromatography) can be employed.[7][8]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of your product:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for assessing the purity of volatile compounds like carbamates.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile carbamates or when analyzing reaction mixtures.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic carbamate functional group.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure that the isocyanate and alcohol are of high purity and free from water. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, or a urea byproduct. |
| Incorrect reaction temperature | The reaction of isocyanates with alcohols is typically exothermic. For small-scale reactions, it might proceed at room temperature. For larger scales, cooling might be necessary to control the reaction rate and prevent side reactions. Conversely, if the reaction is slow, gentle heating might be required. Optimize the temperature based on literature for similar carbamate syntheses. |
| Inefficient mixing | Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, especially during scale-up. Ensure vigorous and uniform stirring throughout the reaction. |
| Catalyst issues (if used) | If using a catalyst (e.g., for urea-based synthesis), ensure it is active and used in the correct concentration. Catalyst poisoning by impurities in the reagents can also be an issue. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Urea byproduct formation | This is a common impurity if there is any moisture in the reaction. The isocyanate reacts with water to form an amine, which can then react with another molecule of isocyanate to form a disubstituted urea. To avoid this, use anhydrous solvents and reagents. |
| Allophanate formation | Excess isocyanate can react with the carbamate product to form an allophanate, especially at elevated temperatures. Use a stoichiometric amount or a slight excess of the alcohol and control the reaction temperature. |
| Unreacted starting materials | If the reaction has not gone to completion, you will have unreacted isocyanate and alcohol in your product mixture. Monitor the reaction progress using techniques like TLC, GC, or IR to ensure it has reached completion. |
| Thermal decomposition | Carbamates can be thermally unstable and may decompose at high temperatures, especially during distillation.[14][15][16][17] If distillation is used for purification, perform it under vacuum to lower the boiling point and minimize thermal stress. |
| Hydrolysis | Carbamates can undergo hydrolysis, especially under acidic or basic conditions, to revert to the corresponding amine, alcohol, and carbon dioxide.[18][19][20][21][22] Ensure that the work-up and purification steps are performed under neutral conditions if possible. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted and Experimental Analogs)
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | - |
| Molecular Weight | 145.20 g/mol | [23] |
| Boiling Point | 176 °C (for Ethyl N-ethylcarbamate) | [24] |
| Density | 0.9813 g/cm3 at 20 °C (for Ethyl N-ethylcarbamate) | [24] |
| Solubility | Soluble in water, very soluble in alcohol and ether (for Ethyl N-ethylcarbamate) | [24] |
Table 2: Typical Reaction Conditions for Carbamate Synthesis (General Guidance)
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Reactant Ratio (Isocyanate:Alcohol) | 1 : 1.05 | 1 : 1.02 |
| Solvent | Anhydrous Dichloromethane or Toluene | Anhydrous Toluene |
| Temperature | 0 °C to Room Temperature | 10-25 °C (with cooling) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Purification Method | Column Chromatography or Distillation | Vacuum Distillation |
Experimental Protocols
Proposed Synthesis of this compound from Butyl Isocyanate and Ethanol
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
In the flask, dissolve 1.0 equivalent of ethanol in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Reaction:
-
Under a nitrogen atmosphere, slowly add 0.98 equivalents of butyl isocyanate to the cooled ethanol solution via the dropping funnel over a period of 30-60 minutes.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Monitor the reaction progress by TLC or GC to confirm the consumption of the limiting reagent.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 4. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 5. lakeland.com [lakeland.com]
- 6. researchgate.net [researchgate.net]
- 7. Thin-layer and gas chromatography techniques for the isolation and identification of carbamate pesticides in post mortem material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 10. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifictrends.org [scientifictrends.org]
- 15. researchgate.net [researchgate.net]
- 16. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 18. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. actachemscand.org [actachemscand.org]
- 21. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing byproduct formation during carbamate synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during carbamate synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbamate synthesis?
A1: The most prevalent byproducts depend on the synthetic route. In syntheses involving amines, CO2, and alkyl halides, N-alkylated amines are a common byproduct.[1][2] When using isocyanates, side reactions can lead to the formation of ureas.[3][4] In isocyanate-free methods utilizing cyclic carbonates, the formation of urea units can also occur under certain conditions.[5]
Q2: How does temperature affect byproduct formation?
A2: Temperature plays a critical role in controlling selectivity. For instance, in the synthesis of carbamates from amines, CO2, and alkyl halides, elevated temperatures (e.g., 80°C) can favor the formation of N-alkylated byproducts.[1] It is crucial to optimize the temperature to achieve a good conversion rate while minimizing side reactions.
Q3: What is the role of pressure in CO2-based carbamate synthesis?
A3: In reactions utilizing carbon dioxide, pressure is a key parameter. An increase in CO2 pressure can enhance the formation of the desired carbamate by favoring the reaction of the amine with CO2 over competing side reactions like N-alkylation.[1] However, excessively high pressure can sometimes lead to an increase in byproduct formation.[1]
Q4: Can the choice of base influence the reaction outcome?
A4: Yes, the choice and amount of base are critical. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the reaction of amines with CO2 to form a carbamic acid intermediate.[3] The concentration of the base needs to be optimized, as an excess may not necessarily improve the yield and could potentially contribute to side reactions.[2]
Q5: Are there catalyst systems that can suppress byproduct formation?
A5: Several catalytic systems have been developed to improve the selectivity of carbamate synthesis. For example, various zinc-based catalysts have been shown to be effective.[1] In isocyanate-based routes, catalysts like zinc salts can increase the rate of carbamylation while decreasing the rate of byproduct formation.[6]
Troubleshooting Guide
Problem 1: Low yield of the desired carbamate and significant formation of N-alkylated byproduct.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Decrease the reaction temperature. For example, in some systems, reducing the temperature from 80°C to 70°C has been shown to significantly decrease N-alkylation.[1] |
| Insufficient CO2 pressure or flow rate. | Increase the CO2 pressure or flow rate to promote the formation of the carbamate intermediate over the competing SN2 reaction leading to N-alkylation.[1][2] |
| Sub-optimal amount of base. | Titrate the amount of base (e.g., DBU) used. An excess may not be beneficial and could promote side reactions.[2] |
| Inappropriate solvent. | The polarity of the solvent can influence the reaction pathway. Consider screening different solvents. Polar aprotic solvents like acetonitrile have been used, but their effect on byproduct formation should be evaluated for your specific system.[1] |
Problem 2: Formation of urea byproducts.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can react with isocyanate intermediates to form amines, which then react to form ureas. |
| Side reactions in isocyanate-free routes. | In syntheses involving cyclic carbonates and diamines, the reaction conditions (e.g., catalyst, temperature) may need to be optimized to prevent the formation of urea linkages.[5] |
| Decomposition of carbamate product. | Under harsh conditions, the carbamate product may decompose to an isocyanate, which can then lead to urea formation. Re-evaluate the reaction temperature and time. |
Data on Reaction Condition Optimization
The following table summarizes the effect of temperature and pressure on the conversion and byproduct formation in the synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO2 in the presence of DBU.
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate (%) | Byproduct (%) |
| 1 | 60 | 3 | 70 | 67 | 3 |
| 2 | 70 | 3 | 83 | 81 | 2 |
| 3 | 80 | 3 | 88 | 79 | 9 |
| 4 | 70 | 1 | 56 | 51 | 5 |
| 5 | 70 | 5 | 98 | 91 | 7 |
| 6 | 70 | 7 | 96 | 83 | 13 |
| Data sourced from a continuous flow synthesis study.[1] |
Experimental Protocols
Protocol 1: General Procedure for Continuous Synthesis of Carbamates from Amines, Alkyl Halides, and CO2
This protocol is based on a continuous flow method described in the literature.[1]
1. Reagents and Materials:
-
Amine (e.g., aniline)
-
Alkyl halide (e.g., butyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Carbon dioxide (gas)
-
Continuous flow reactor system with mass flow controllers for gas and liquid feeds
2. Experimental Setup:
-
Assemble the continuous flow reactor according to the manufacturer's instructions.
-
Ensure all connections are secure to handle the desired pressure.
-
Connect the CO2 gas cylinder with a pressure regulator and mass flow controller to the reactor inlet.
-
Prepare the liquid feed solution by dissolving the amine, alkyl halide, and DBU in anhydrous acetonitrile to the desired concentrations.
3. Reaction Procedure:
-
Set the reactor temperature to the desired value (e.g., 70°C).[1]
-
Set the system pressure to the desired value (e.g., 3 bar).[1]
-
Start the flow of CO2 at the optimized flow rate (e.g., 6.0 mL/min).[2]
-
Start the flow of the liquid feed solution at the desired rate (e.g., 250 µL/min).[1]
-
Allow the system to reach a steady state before collecting the product.
-
Collect the reactor output for the desired reaction time.
4. Work-up and Analysis:
-
Analyze the collected reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and the relative percentages of carbamate and byproduct.[1]
-
If necessary, purify the product using an appropriate method such as column chromatography.
Visualizations
Caption: Proposed mechanism of carbamate and byproduct formation.
Caption: Troubleshooting workflow for low carbamate yield.
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
The impact of pH on the stability and reactivity of Butyl ethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Butyl ethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH levels?
A1: Generally, carbamates like this compound exhibit greater stability in acidic to neutral aqueous solutions.[1][2] Under alkaline conditions, they are susceptible to hydrolysis.[1][3] The rate of this hydrolysis is dependent on the concentration of hydroxide ions, meaning the degradation rate increases as the pH becomes more alkaline.[3]
Q2: What are the expected hydrolysis products of this compound?
A2: The hydrolysis of this compound is expected to yield butanol, ethanol, and carbamic acid. Carbamic acid is unstable and rapidly decomposes to carbon dioxide and ammonia.
Q3: How does temperature affect the pH-dependent stability of this compound?
A3: Temperature is a critical factor in the chemical stability of this compound. Increased temperatures will accelerate the rate of hydrolysis at any given pH, particularly in alkaline solutions where the degradation is more pronounced. It is crucial to control the temperature during stability studies to obtain reproducible results.
Q4: Are there any standard guidelines for testing the hydrolytic stability of chemicals like this compound?
A4: Yes, the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH" provides a standardized procedure for evaluating the hydrolytic stability of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).[4]
Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying the concentration of this compound and its degradation products over time. A reversed-phase C18 column is often used for separation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent degradation rates at the same pH. | 1. Temperature fluctuations during the experiment. 2. Inaccurate pH of the buffer solution. 3. Microbial contamination in the buffer. | 1. Use a temperature-controlled incubator or water bath. 2. Calibrate the pH meter before preparing buffers. Verify the pH of the final solution. 3. Use sterile buffers and glassware. Consider adding a microbial inhibitor if appropriate for the study. |
| Precipitation of this compound in the test solution. | The concentration of this compound exceeds its aqueous solubility at the tested pH and temperature. | 1. Determine the aqueous solubility of this compound before initiating the stability study. 2. Perform the experiment at a concentration below the solubility limit. 3. If a higher concentration is necessary, consider using a co-solvent, but be aware that this may affect the hydrolysis rate. |
| Difficulty in separating this compound from its degradation products by HPLC. | The HPLC method is not optimized for the specific compounds. | 1. Adjust the mobile phase composition (e.g., the ratio of organic solvent to water). 2. Change the type of organic solvent (e.g., from acetonitrile to methanol). 3. Modify the gradient elution profile. 4. Try a different stationary phase (column). |
| Unexpected degradation products are observed. | 1. Presence of impurities in the this compound sample. 2. Interaction with components of the buffer or container. 3. Oxidative degradation if the solution is not protected from air. | 1. Characterize the purity of the starting material. 2. Use high-purity buffer components and inert containers (e.g., glass). 3. Degas the solutions and store them under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
Data Presentation
Table 1: Representative Hydrolysis Half-Life (t½) Data for Carbamates at 25°C
| pH | Representative Half-Life (t½) | Stability Classification |
| 4.0 | > 1 year | Stable |
| 7.0 | Months to > 1 year | Moderately Stable to Stable |
| 9.0 | Days to Weeks | Unstable |
Note: This data is illustrative and based on the general behavior of carbamates. Actual half-lives for this compound must be determined experimentally.
Experimental Protocols
Protocol: Determination of this compound Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
1. Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at pH 4, 7, and 9 and to calculate the corresponding half-lives.
2. Materials:
-
This compound (analytical standard)
-
Buffer solutions (pH 4.0, 7.0, and 9.0), sterile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled incubator or water bath
-
HPLC system with UV or MS detector
-
Analytical balance
-
pH meter
3. Procedure:
3.1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
In separate volumetric flasks, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is below the aqueous solubility of this compound. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the hydrolysis rate.
-
Prepare triplicate samples for each pH level. Also, prepare a control sample for each pH containing only the buffer.
3.2. Incubation:
-
Tightly cap the flasks and place them in a temperature-controlled incubator set at a constant temperature (e.g., 25°C or 50°C for accelerated testing).
-
Protect the solutions from light by wrapping the flasks in aluminum foil.
3.3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 6, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot from each test solution.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Continue the study until at least 50% degradation is observed or for a maximum of 30 days.
4. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH level.
-
If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the observed rate constant (k_obs).
-
Calculate the half-life (t½) for each pH using the following equation: t½ = 0.693 / k_obs.
Visualizations
Caption: Experimental workflow for determining the pH stability of this compound.
References
Influence of temperature on the kinetics of Butyl ethylcarbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butyl ethylcarbamate reactions. The information is designed to address common challenges encountered during experimentation, with a focus on the influence of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction temperature and catalyst efficiency.
-
Sub-optimal Temperature: The reaction between the corresponding alcohol (butanol) and isocyanate or urea is highly temperature-dependent. For instance, in the synthesis of ethyl and butyl carbamates from urea and their respective alcohols, yields were observed to increase significantly when the reaction temperature was raised from 150 °C to 170 °C.[1] A similar trend can be expected for this compound. It is crucial to ensure your reaction is conducted at the optimal temperature as specified in your protocol.
-
Catalyst Inactivity: If you are using a catalyst, its activity is paramount. Ensure the catalyst has not expired and has been stored under the correct conditions. The choice of catalyst can also influence the reaction rate and yield.
-
Reaction Time: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction duration.
Q2: I am observing the formation of by-products in my reaction mixture. How can I minimize these?
A2: By-product formation is a common issue, often exacerbated by elevated temperatures.
-
Temperature Control: At temperatures above the optimal range, side reactions can occur. For example, in the synthesis of some alkyl carbamates, by-product formation was noted at temperatures higher than 160 °C, with a notable increase at 180 °C.[1] Precise temperature control is therefore critical.
-
Purity of Reactants: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related by-products.
Q3: How does temperature affect the rate of my this compound reaction?
A3: Temperature has a significant impact on the reaction rate, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate constant. For example, in the context of ethyl carbamate formation in wine, a 10°C rise in temperature can increase the reaction rate by a factor of 1.5 to 2.5.[2][3] While the exact factor for this compound may differ, the principle remains the same. The quantitative relationship between temperature and the rate constant can be determined by performing the reaction at various temperatures and calculating the activation energy.
Q4: What is a typical activation energy for carbamate formation, and how do I determine it for my specific reaction?
A4: The activation energy for carbamate reactions can vary widely depending on the specific reactants and conditions. For instance, the thermal decomposition of certain carbamates has reported activation energies in the range of 45-60 kcal/mol.[4][5] To determine the activation energy for your this compound reaction, you can perform the experiment at a minimum of three different temperatures while keeping all other parameters constant. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), you can obtain a straight line. The slope of this line will be equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates between batches | 1. Inaccurate temperature control. 2. Variations in reactant concentrations. 3. Inconsistent stirring rate. | 1. Calibrate your heating apparatus and use a digital thermometer for precise temperature monitoring. 2. Ensure accurate measurement of all reactants. 3. Use a consistent and adequate stirring speed to ensure a homogeneous reaction mixture. |
| Reaction does not go to completion | 1. Reaction has not reached equilibrium. 2. Insufficient catalyst amount or activity. 3. Reversible reaction favoring reactants at the given temperature. | 1. Extend the reaction time and monitor for further product formation. 2. Increase the catalyst loading or use a fresh batch of catalyst. 3. Investigate the effect of temperature on the equilibrium position. It's possible a lower temperature might favor product formation, although at a slower rate.[6] |
| Difficulty in isolating the this compound product | 1. Presence of unreacted starting materials. 2. Formation of soluble by-products. | 1. Optimize the reaction conditions (temperature, time, stoichiometry) to maximize conversion. 2. Use an appropriate purification technique such as column chromatography, recrystallization, or distillation to separate the product from impurities. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Ethyl and Butyl Carbamate Synthesis
| Temperature (°C) | Ethyl Carbamate Yield (%) | Butyl Carbamate Yield (%) |
| 150 | 70 | 78 |
| 170 | 97 | 96 |
Data extracted from a study on the synthesis of alkyl carbamates from urea and alcohols.[1]
Table 2: Influence of Temperature on Ethyl Carbamate Formation Rate
| Temperature Increase (°C) | Fold Increase in Reaction Rate |
| 10 | 1.5 - 2.5 |
Data based on the formation of ethyl carbamate from urea and citrulline in wine.[2][3]
Experimental Protocols
Methodology for Investigating the Influence of Temperature on Reaction Kinetics
This protocol outlines a general procedure for studying the effect of temperature on the kinetics of a this compound reaction.
-
Reactant Preparation: Prepare stock solutions of your reactants (e.g., butyl isocyanate and ethanol, or urea and butanol) in a suitable solvent at a known concentration.
-
Reaction Setup:
-
Set up a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, a temperature probe, and a magnetic stirrer.
-
Place the reaction vessel in a temperature-controlled bath (e.g., an oil bath or a heating mantle with a PID controller).
-
-
Temperature Equilibration: Set the temperature bath to the desired reaction temperature and allow the solvent in the reaction vessel to equilibrate.
-
Reaction Initiation: Once the temperature is stable, add the reactants to the vessel to initiate the reaction. Start a timer simultaneously.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a quenching agent.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR) to determine the concentration of the product (this compound) and/or the consumption of the reactants.
-
Data Processing:
-
Plot the concentration of the product versus time for each temperature.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
Calculate the rate constant (k) at each temperature using the appropriate rate law.
-
-
Activation Energy Calculation:
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Perform a linear regression to determine the slope of the line.
-
Calculate the activation energy (Ea) using the formula: Ea = -slope × R.
-
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl carbamate production kinetics during wine storage [scielo.org.za]
- 3. Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Butyl Ethylcarbamate vs. Ethyl Carbamate: A Comparative Analysis for Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of butyl ethylcarbamate and the more extensively studied ethyl carbamate, focusing on their applications in research. Due to the limited availability of data on this compound, this guide will focus on n-butyl carbamate as a representative of butyl-substituted carbamates for a more substantive comparison with ethyl carbamate.
Executive Summary
Ethyl carbamate, also known as urethane, is a well-documented compound with a long history of use in research, primarily as a long-acting anesthetic in animal studies. However, its significant drawback is its classification as a probable human carcinogen (IARC Group 2A). In contrast, n-butyl carbamate is a less-studied alkyl carbamate, with its primary applications found in chemical synthesis and as a research chemical. Direct comparative studies on the efficacy and safety of these two compounds in specific research applications are scarce. This guide aims to provide a comprehensive comparison based on available data for their chemical properties, biological effects, and established research uses.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of ethyl carbamate and n-butyl carbamate, which influence their solubility, stability, and potential biological interactions.
| Property | Ethyl Carbamate | n-Butyl Carbamate |
| Synonyms | Urethane, Ethyl urethane | Butyl carbamate |
| CAS Number | 51-79-6 | 592-35-8 |
| Molecular Formula | C₃H₇NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 89.09 g/mol | 117.15 g/mol |
| Appearance | White crystalline solid or powder | Solid |
| Melting Point | 48-50 °C | Not specified |
| Boiling Point | 182-185 °C | Not specified |
| Solubility in Water | Soluble | 25.8 g/L at 37 °C[1] |
Research Applications
The utility of ethyl carbamate and n-butyl carbamate in research settings is dictated by their biological activities and chemical reactivity.
Ethyl Carbamate:
The most prominent research application of ethyl carbamate is as an anesthetic for laboratory animals.[2] Its primary advantage is the induction of long-lasting surgical anesthesia with minimal depression of cardiovascular and respiratory functions.[2] This stability makes it particularly suitable for lengthy experimental procedures. However, its potent carcinogenic properties necessitate stringent safety protocols during handling and administration.[3]
n-Butyl Carbamate:
The documented research applications for n-butyl carbamate are significantly more limited. It is primarily used as a research chemical and an intermediate in organic synthesis.[1] There is evidence of its use in the development of paints, lacquers, and varnishes.[1] Its biological effects are not as well-characterized as those of ethyl carbamate, and it is not typically used as an anesthetic. Some studies have noted that it may cause skin sensitization and is a severe eye irritant based on animal studies.[1]
Biological Effects and Toxicity
The differing biological effects, particularly toxicity and carcinogenicity, are critical considerations for researchers.
Ethyl Carbamate:
-
Carcinogenicity: Classified as a Group 2A probable human carcinogen by the International Agency for Research on Cancer (IARC).[3] It has been shown to induce tumors in various animal models.[2]
-
Toxicity: It is readily absorbed through the skin and can affect multiple organs.[3] It is also known to be a mutagen and can cross the placenta, inducing fetal tumors.[3]
-
Mechanism of Action: Its anesthetic effects are not fully elucidated, but its toxicity is linked to its metabolic activation to reactive intermediates that can bind to DNA.
n-Butyl Carbamate:
-
Toxicity: Based on available data, n-butyl carbamate is considered a severe eye irritant and may cause skin sensitization.[1]
-
Carcinogenicity: There is a lack of comprehensive studies on the carcinogenic potential of n-butyl carbamate.
-
Mechanism of Action: As a carbamate, it is expected to interact with biological systems, but specific pathways and targets in a research context are not well-defined. Carbamates, as a class, are known to act as cholinesterase inhibitors, though the potency varies significantly with the specific structure.[4][5]
Metabolic Pathways
Understanding the metabolic fate of these compounds is crucial for interpreting experimental results and assessing their toxic potential.
Ethyl Carbamate Metabolism:
The metabolism of ethyl carbamate is well-studied and involves several enzymatic pathways. A significant portion is hydrolyzed to ethanol, ammonia, and carbon dioxide. A smaller, but critical, fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to vinyl carbamate, which is then epoxidized to the highly reactive and carcinogenic vinyl carbamate epoxide. This epoxide can form adducts with DNA, leading to mutations.
n-Butyl Carbamate Metabolism:
Specific studies on the metabolism of n-butyl carbamate are limited. However, based on the metabolism of other carbamates, it is likely metabolized through hydrolysis of the ester linkage by carboxylesterases.[6] The butanol released would be further metabolized. Oxidation of the butyl group is also a potential metabolic pathway. The extent to which n-butyl carbamate is activated to toxic metabolites is not well-documented.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research.
Protocol for Ethyl Carbamate Anesthesia in Rodents
This protocol is a summary of standard procedures and should be adapted to specific experimental needs and institutional guidelines.
Materials:
-
Ethyl carbamate (Urethane), crystalline powder
-
Sterile saline (0.9% NaCl) or other appropriate solvent
-
Warming pad
-
Syringes and needles for injection (size appropriate for the animal)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of Anesthetic Solution:
-
Work in a chemical fume hood.
-
Prepare a 10-25% (w/v) solution of ethyl carbamate in sterile saline. For example, to make a 20% solution, dissolve 2 g of ethyl carbamate in 10 mL of sterile saline.
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dosage.
-
A typical dosage for rats and mice is 1.0-1.5 g/kg body weight.
-
-
Administration:
-
Administer the solution via intraperitoneal (IP) injection.
-
Place the animal on a warming pad to maintain body temperature.
-
-
Monitoring:
-
Monitor the animal for the onset of anesthesia, which may take 15-30 minutes.
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate and heart rate throughout the procedure.
-
-
Post-Procedure:
-
Keep the animal on a warming pad until it has fully recovered from anesthesia.
-
Provide post-operative care as required by the specific experimental protocol.
-
Safety Precautions:
-
Due to its carcinogenicity, handle ethyl carbamate powder and solutions with extreme care.[3]
-
Always wear appropriate PPE.[3]
-
Prepare solutions in a chemical fume hood to avoid inhalation of dust.[3]
-
Dispose of all waste contaminated with ethyl carbamate according to institutional guidelines for hazardous chemical waste.[3]
Workflow for Use of n-Butyl Carbamate in Synthesis
The use of n-butyl carbamate in synthesis will vary depending on the specific reaction. Below is a generalized workflow.
References
- 1. n-Butyl carbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Hazards of urethane (ethyl carbamate): a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Properties and Reactivity of Alkyl Carbamates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyl Carbamate Performance with Supporting Experimental Data
Alkyl carbamates, a class of organic compounds derived from carbamic acid, are integral to various scientific disciplines, including medicinal chemistry, drug development, and polymer science. Their utility as protecting groups for amines, isocyanate precursors, and pharmacologically active moieties necessitates a thorough understanding of their physicochemical properties and chemical reactivity. This guide provides a comparative analysis of a series of simple alkyl carbamates—methyl, ethyl, n-propyl, n-butyl, and tert-butyl carbamate—to elucidate the influence of the alkyl group on their characteristics.
Physicochemical Properties: A Tabular Comparison
The nature of the alkyl group significantly influences the physical properties of carbamates, primarily through steric and electronic effects. As the alkyl chain length increases from methyl to n-butyl, van der Waals forces become more pronounced, leading to a general increase in boiling points. However, the melting point is also influenced by the efficiency of crystal lattice packing. The bulky tert-butyl group disrupts efficient packing, resulting in a lower melting point compared to its linear isomers. Solubility in water generally decreases with increasing alkyl chain length due to the growing hydrophobic character of the molecule.
| Property | Methyl Carbamate | Ethyl Carbamate | n-Propyl Carbamate | n-Butyl Carbamate | tert-Butyl Carbamate |
| Molecular Formula | C₂H₅NO₂ | C₃H₇NO₂ | C₄H₉NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 75.07 g/mol | 89.09 g/mol | 103.12 g/mol | 117.15 g/mol | 117.15 g/mol |
| Melting Point | 52-54 °C | 48-50 °C | 61-63 °C | 53-55 °C | 105-108 °C[1] |
| Boiling Point | 176-177 °C | 182-184 °C | 195-197 °C | 207-209 °C | Sublimes |
| Solubility in Water | Highly soluble | Very soluble | Soluble | Sparingly soluble | Slightly soluble[1] |
| Appearance | White crystalline solid | White crystalline solid | White solid | White solid | White to off-white crystalline powder |
Spectroscopic Characterization
The structural integrity and purity of the synthesized carbamates can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectra of alkyl carbamates are characterized by signals corresponding to the alkyl group protons and the amine (-NH₂) protons. The chemical shift of the protons on the carbon adjacent to the oxygen atom is typically in the range of 3.5-4.2 ppm. The amine protons usually appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectra show a characteristic signal for the carbonyl carbon of the carbamate group in the range of 155-160 ppm.
Infrared (IR) Spectroscopy: The IR spectra of carbamates display several characteristic absorption bands. The N-H stretching vibrations appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration is observed as a strong absorption band around 1700-1725 cm⁻¹. The C-O stretching vibrations are typically found in the 1250-1000 cm⁻¹ region.
Reactivity of Alkyl Carbamates: A Focus on Hydrolysis
The reactivity of alkyl carbamates is a critical aspect, particularly in the context of their stability as protecting groups and their role in biological systems. A key reaction is hydrolysis, which leads to the decomposition of the carbamate into an alcohol, an amine, and carbon dioxide. The rate of this reaction is significantly influenced by the nature of the alkyl group.
Influence of Steric and Electronic Effects on Hydrolysis
The stability of the carbamate bond towards hydrolysis is governed by both steric and electronic factors.
-
Electronic Effects: The electron-donating inductive effect of alkyl groups increases with their size. This effect slightly destabilizes the ground state of the carbamate by increasing electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Effects: The size and branching of the alkyl group play a crucial role in the rate of hydrolysis. Increased steric hindrance around the carbonyl group can shield it from the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thereby slowing down the rate of hydrolysis.
It is generally observed that the rate of alkaline hydrolysis of primary alkyl carbamates decreases with increasing chain length (methyl > ethyl > n-propyl > n-butyl). This is primarily attributed to the increasing steric hindrance. The branched tert-butyl group provides significant steric protection to the carbonyl center, making tert-butyl carbamate considerably more stable to hydrolysis than its linear counterparts. This high stability is a key reason for the widespread use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines in organic synthesis.
Experimental Protocols
General Procedure for the Synthesis of Alkyl Carbamates
A straightforward and widely applicable method for the synthesis of simple alkyl carbamates is the reaction of the corresponding alcohol with urea in the presence of a catalyst.
Materials:
-
Urea
-
Appropriate alcohol (Methanol, Ethanol, n-Propanol, n-Butanol, tert-Butanol)
-
Zinc acetate (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine urea (1.0 eq), the respective alcohol (1.5 eq), and a catalytic amount of zinc acetate (0.05 eq).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure alkyl carbamate.
-
Characterize the product by NMR and IR spectroscopy and determine its melting point.
General Procedure for Comparative Hydrolysis Rate Determination
The relative stability of the alkyl carbamates can be assessed by monitoring their hydrolysis under basic conditions using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Alkyl carbamates (Methyl, Ethyl, n-Propyl, n-Butyl, tert-Butyl)
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer or HPLC system
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of each alkyl carbamate in a suitable solvent (e.g., ethanol).
-
Initiate the hydrolysis reaction by adding a small aliquot of the carbamate stock solution to a pre-heated solution of sodium hydroxide or a buffered solution in a cuvette or vial, maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Monitor the disappearance of the carbamate over time.
-
UV-Vis Spectroscopy: If the carbamate or its hydrolysis products have a distinct UV absorbance, monitor the change in absorbance at a specific wavelength.
-
HPLC: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by neutralization with acid), and analyze the concentration of the remaining carbamate by HPLC.
-
-
Plot the concentration of the carbamate versus time and determine the pseudo-first-order rate constant (k) for the hydrolysis of each carbamate.
-
Compare the rate constants to evaluate the relative reactivity of the different alkyl carbamates.
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis and hydrolysis pathways for alkyl carbamates.
Caption: General workflow for the synthesis of alkyl carbamates.
Caption: General hydrolysis pathway of alkyl carbamates.
Conclusion
This comparative analysis highlights the significant role of the alkyl substituent in determining the physicochemical properties and reactivity of simple alkyl carbamates. A clear trend of decreasing water solubility and increasing boiling point is observed with increasing linear alkyl chain length. More importantly, the steric hindrance afforded by the alkyl group is a dominant factor in controlling the rate of hydrolysis, with the bulky tert-butyl group providing the greatest stability. This understanding is crucial for the rational design and application of carbamate-containing molecules in various fields, from the selection of appropriate protecting groups in organic synthesis to the modulation of drug stability and reactivity in medicinal chemistry. The provided experimental protocols offer a framework for the consistent synthesis and comparative evaluation of these fundamental organic compounds.
References
Validation of analytical methods for the accurate determination of Butyl ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Butyl ethylcarbamate, a compound of interest in various industries, necessitates robust and validated analytical methods. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) techniques for the determination of a closely related and commercially significant compound, ethyl butylacetylaminopropionate, often referred to as IR3535®. The data and methodologies presented are derived from published validation studies to assist researchers in selecting the most suitable approach for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method has been successfully validated for the quantification of ethyl butylacetylaminopropionate in topical repellent formulations.[1] The method demonstrates excellent linearity, precision, and accuracy, making it a reliable choice for quality control and research purposes.[1]
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.255 µg/mL |
| Limit of Quantification (LOQ) | 0.849 µg/mL |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 98% - 102% |
Experimental Protocol: HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Kromasil reverse-phase C18 column (250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (1:1, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 ºC.[1]
-
Detection Wavelength: 218 nm.[1]
-
Injection Volume: 20 µL.[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of ethyl butylacetylaminopropionate in the mobile phase and dilute to known concentrations to establish a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the method.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Experimental Protocol: GC-FID Method (General)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
Chromatographic Conditions (Typical):
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized for the analyte's volatility.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure efficient separation of the analyte from other components in the sample matrix.
-
Internal Standard: An internal standard is used for accurate quantification.[2]
Sample Preparation:
-
Samples are typically dissolved in a suitable organic solvent before direct injection into the gas chromatograph.
Method Comparison
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | May require extraction and filtration. | Often requires less sample preparation for clean samples. |
| Sensitivity | Generally good, with LOD in the sub-µg/mL range.[1] | Typically offers high sensitivity for volatile organic compounds. |
| Selectivity | Good, can be enhanced with diode-array detection. | High, based on retention time. |
Visualizing the Workflow
To illustrate the logical flow of validating an analytical method for this compound, the following diagrams are provided.
Caption: A typical workflow for the validation of an analytical method.
Caption: The experimental workflow for HPLC analysis.
References
A Comparative Guide to Synthetic Alternatives for Butyl Ethylcarbamate in Chemical Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure reaction efficiency, product purity, and safety. Butyl ethylcarbamate, a member of the carbamate family of compounds, finds use in various chemical syntheses. However, the exploration of synthetic alternatives is often necessitated by factors such as the desire for improved yields, milder reaction conditions, enhanced safety profiles, and the availability of more cost-effective or "greener" starting materials.[1][2][3][4] This guide provides an objective comparison of the performance of common synthetic alternatives to this compound, supported by experimental data where available.
Performance Comparison of Carbamate Synthesis Methods
The synthesis of carbamates, including alternatives to this compound, can be achieved through various chemical transformations. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the tolerance of other functional groups in the starting materials. Below is a summary of quantitative data for different synthetic routes leading to various carbamates that can be considered as alternatives.
| Synthetic Method | Carbamate Product | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity | Reference |
| Reaction with Chloroformate | Benzyl carbamate | Benzyl chloroformate, Ammonia | None | Ice-bath cooling, then room temperature for 30 min | 91-94 | Practically pure | [5] |
| Reaction with Urea | Benzyl carbamate | Urea, Benzyl alcohol | Alumina supported nickel oxide-bismuth oxide | 110°C, 10 hours | 99 | High | [6] |
| Reaction with Urea | Benzyl carbamate | Urea, Benzyl alcohol | Amberlyst 15 (Nickel-treated) | Reflux (131-149°C), 8 hours | 97 | High (distilled) | [7] |
| Hofmann Rearrangement | Methyl carbamates | Carboxamides, Phenyliodoso acetate, Methanolic KOH | None | 5-10°C then room temperature | Excellent | Purified by column chromatography | [8] |
| Electrochemical Hofmann Rearrangement | Methyl carbamate | Benzamide, Sodium bromide, Methanol | None (Electrolysis) | Constant current | 62-81 | Isolated | [9] |
| Curtius Rearrangement | Benzyl trans-1,3-butadiene-1-carbamate | trans-2,4-Pentadienoic acid, Benzyl alcohol | Diphenylphosphoryl azide (DPPA), Triethylamine | Reflux | 49-57 | Nearly pure | [10] |
| One-pot Curtius Rearrangement | tert-Butyl carbamates | Carboxylic acids, Di-tert-butyl dicarbonate, Sodium azide | Zinc(II) triflate | 40°C | High | Not specified | [11][12] |
| Synthesis from CO2 and Amines | Carbamates | Amines, Carbon dioxide, Alkyl halides | Cesium carbonate, TBAI | Mild conditions | Good | Not specified | [12] |
| Synthesis from CO2 and Amines | Ureas and Carbamates | Amines, Carbon dioxide, Alcohols/Amines | DBU, Mitsunobu reagents | Mild conditions | Not specified | Library synthesis | [13] |
| Synthesis from Alcohols and Urea | Primary carbamates | Alcohols, Urea | Indium triflate | Not specified | Good to excellent | Obtained by filtration/crystallization | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key experiments in the synthesis of carbamate alternatives.
Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia[5]
A solution of benzyl chloroformate is added slowly with vigorous stirring to five volumes of cold concentrated ammonium hydroxide (sp. gr. 0.90). The reaction mixture is then allowed to stand at room temperature for 30 minutes. The resulting precipitate is filtered with suction, washed with cold water, and dried in a vacuum desiccator to yield practically pure benzyl carbamate.
Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol[6]
In a 10L reaction kettle, 540g of urea, 3000mL of benzyl alcohol, and 5.4g of an alumina-supported nickel oxide-bismuth oxide catalyst are introduced in sequence. The kettle is sealed and heated to 110°C. The reaction is maintained at this temperature for 10 hours to produce benzyl carbamate.
Hofmann Rearrangement for the Synthesis of Methyl Carbamates[8]
A stirred solution of the starting carboxamide (0.2 mmol) in methanol (5.0 mL) at 5–10 °C is treated with phenyliodoso acetate (0.2 mmol) in one batch. After 15 minutes, the mixture is warmed to room temperature and stirred for an additional hour. The volatiles are removed in vacuo, and the residue is treated with water and worked up with CH₂Cl₂. The crude product is then purified by silica gel column chromatography.
Curtius Rearrangement for the Synthesis of Benzyl trans-1,3-butadiene-1-carbamate[10]
Caution: This reaction should be carried out in a fume hood. To a stirred solution of 19.6 g (0.200 mole) of trans-2,4-pentadienoic acid in 200 ml. of acetone at 0° is added 20.2 g (0.200 mole) of triethylamine. After 5 minutes, 21.7 g (0.200 mole) of ethyl chloroformate is added dropwise over 10 minutes, and the mixture is stirred for an additional 20 minutes at 0°. A solution of 14.3 g (0.220 mole) of sodium azide in 50 ml. of water is then added over 10 minutes. The resulting mixture is stirred for 1 hour at 0° and then poured into 1 l. of an ice-water mixture. The crude acyl azide is extracted with toluene. The toluene solution of the acyl azide is then added to a rapidly refluxing solution of 21.6 g (0.200 mole) of benzyl alcohol in 100 ml. of toluene under a nitrogen atmosphere over 30 minutes. The reaction is monitored by IR analysis for the disappearance of the acyl azide and isocyanate peaks. After completion (10–30 minutes), the solution is cooled, and the toluene is removed on a rotary evaporator. The residue is dissolved in dichloromethane and purified by flash chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
References
- 1. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Immune functions in methyl and ethyl carbamate treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of Benzyl carbamate [benchchem.com]
- 8. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]
A comparative assessment of Butyl ethylcarbamate with other amine protecting groups
A Comparative Assessment of Amine Protecting Groups: A Guide for Researchers
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions. This guide provides a comparative assessment of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and offers a theoretical evaluation of Butyl ethylcarbamate as a potential, albeit unconventional, alternative.
Introduction to Amine Protecting Groups
Protecting groups are chemical moieties that are reversibly attached to a functional group to mask its reactivity during a chemical reaction.[1] For amines, the most widely employed protecting groups are carbamates, which effectively reduce the nucleophilicity and basicity of the amino group.[2][3] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule, a concept known as orthogonality.[2]
This guide will delve into the characteristics, experimental protocols, and comparative performance of Boc, Cbz, and Fmoc, followed by a hypothetical analysis of this compound.
The Established Players: Boc, Cbz, and Fmoc
The Boc, Cbz, and Fmoc protecting groups form the cornerstone of amine protection strategies in modern organic synthesis. Each possesses a unique set of properties that makes it suitable for specific applications.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Molecular Weight ( g/mol ) | Reagent for Introduction | Typical Protection Conditions | Typical Deprotection Conditions |
| Boc | 101.12 | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane, CH₂Cl₂) | Strong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane) |
| Cbz | 135.13 | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc | 223.25 | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DMF) | Base (e.g., 20% Piperidine in DMF) |
Orthogonality and Stability
A crucial aspect of protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[2]
| Protecting Group | Stable to | Labile to | Orthogonal to |
| Boc | Catalytic hydrogenolysis, Mild base | Strong acid | Cbz, Fmoc |
| Cbz | Strong acid, Mild base | Catalytic hydrogenolysis | Boc, Fmoc |
| Fmoc | Strong acid, Catalytic hydrogenolysis | Base | Boc, Cbz |
Experimental Protocols for Established Protecting Groups
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.
Boc Protection of an Amine
Reagents:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (NEt₃) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in CH₂Cl₂.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in CH₂Cl₂ at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Boc Deprotection
Reagents:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂.
-
Add an excess of TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 30-60 minutes.[4]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Cbz Protection of an Amine
Reagents:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Cbz Deprotection
Reagents:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen (H₂) gas
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add Pd/C catalyst to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]
Fmoc Protection of an Amine
Reagents:
-
Amine (1.0 equiv)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to cold water.
-
Filter the solid, wash with water, and dry under vacuum.
Fmoc Deprotection
Reagents:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or UV-Vis spectroscopy (disappearance of the Fmoc chromophore).
-
Upon completion, the deprotected amine is typically used in the next step without isolation, especially in solid-phase peptide synthesis. If isolation is required, the solvent and piperidine can be removed under high vacuum.[2]
A Hypothetical Assessment of this compound as a Protecting Group
While this compound is not a commonly cited amine protecting group in the chemical literature, its potential performance can be inferred from the general principles of carbamate chemistry. Structurally, it is a simple alkyl carbamate.
Physicochemical Properties (from PubChem)[5]
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Hypothetical Performance Characteristics
| Characteristic | Hypothetical Assessment | Rationale |
| Ease of Introduction | Moderate | Could likely be synthesized from an amine and butyl chloroformate followed by reaction with ethanol, or from an amine and ethyl chloroformate followed by reaction with butanol. A more direct approach might involve reacting an amine with a mixed carbonate like butyl ethyl carbonate, though this reagent is not common. The multi-step nature or requirement for uncommon reagents may make it less convenient than using (Boc)₂O or Fmoc-Cl. |
| Stability | Likely stable to mild bases and catalytic hydrogenolysis. | Simple alkyl carbamates are generally stable to conditions that cleave Cbz and Fmoc groups. |
| Lability | Expected to be labile to strong acidic conditions. | Similar to the Boc group, cleavage would likely proceed via protonation of the carbamate oxygen followed by cleavage of the butyl or ethyl group to form a carbamic acid, which then decarboxylates. The stability towards acid is expected to be greater than that of the Boc group due to the absence of a stable tertiary carbocation upon cleavage. |
| Orthogonality | Potentially orthogonal to Cbz and Fmoc. | Its stability to hydrogenolysis and basic conditions would make it orthogonal to Cbz and Fmoc, respectively. However, its removal under strong acid might not be selective in the presence of other acid-labile groups. |
| Yields | Unknown | Without experimental data, yields for protection and deprotection reactions are purely speculative. |
Proposed Experimental Protocols for this compound
The following are plausible, yet unvalidated, protocols for the use of this compound as a protecting group.
Reagents:
-
Amine (1.0 equiv)
-
Ethyl chloroformate (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Butanol (large excess, as solvent)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in CH₂Cl₂ and add pyridine.
-
Cool the solution to 0 °C and slowly add ethyl chloroformate.
-
Stir for 1-2 hours at 0 °C.
-
Remove the CH₂Cl₂ and pyridine under reduced pressure.
-
Add a large excess of butanol and heat the mixture to promote transesterification to the butyl carbamate. This step's feasibility and conditions would require significant optimization.
-
Purify the resulting N-(butoxycarbonyl)amine.
Note: A more direct, but likely less efficient, route could involve the reaction of an amine with butyl ethyl carbonate, if the reagent were available.
Reagents:
-
N-(Butoxycarbonyl)amine
-
Strong acid (e.g., HBr in acetic acid, or concentrated H₂SO₄)
-
Inert solvent (e.g., Dioxane)
Procedure:
-
Dissolve the protected amine in dioxane.
-
Add a solution of HBr in acetic acid or concentrated sulfuric acid.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a base.
-
Extract the deprotected amine with an organic solvent.
Visualizing Protecting Group Strategies
Diagrams created using Graphviz (DOT language) can effectively illustrate the logic of protecting group orthogonality and experimental workflows.
Orthogonality of Amine Protecting Groups
References
A Comparative Guide to the Analytical Cross-Validation of Butyl Ethylcarbamate Detection Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Butyl ethylcarbamate is critical for safety and quality assessment. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data from analogous compounds to provide a robust framework for methodology selection and development.
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of GC-MS and HPLC for the analysis of carbamates, including congeners of this compound. This data provides a baseline for expected performance and highlights the strengths of each technique.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |
| GC-MS | Ethyl Carbamate | 0.4 µg/L[1][2] - 5-25 µg/L[3] | 1.2 µg/L[1][2] - 5.0 µg/kg[4] | 3-89 µg/L[1][2] | 90.0 - 104.4%[1][2][5] |
| HPLC-UV | Ethyl Butylacetylaminopropionate* | 0.255 µg/mL[6] | 0.849 µg/mL[6] | Not Specified | 99.7 - 101.9%[6] |
| HPLC-FLD | Ethyl Carbamate | 4.2 µg/L[7] | Not Specified | Not Specified | 96%[7] |
Note: Data for Ethyl Butylacetylaminopropionate is presented as a representative example for a substituted carbamate analyzed by HPLC-UV. Performance for this compound may vary.
Experimental Workflows
The general analytical workflows for both GC-MS and HPLC are outlined below. These diagrams, generated using Graphviz, illustrate the key stages from sample preparation to data analysis.
Experimental Protocols
Below are detailed methodologies for the analysis of carbamates, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for ethyl carbamate analysis and is suitable for adaptation to this compound.
1. Sample Preparation:
-
Extraction: For liquid samples, a liquid-liquid extraction (LLE) with a solvent such as dichloromethane is commonly employed. Solid samples may require an initial homogenization and extraction step. Solid-phase extraction (SPE) with a diatomaceous earth column can also be utilized for sample cleanup and concentration.[4]
-
Internal Standard: An appropriate internal standard, such as a deuterated analog of this compound or a related carbamate, should be added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.[1][2]
-
Concentration: The extract is typically concentrated under a gentle stream of nitrogen to a small volume and reconstituted in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds, such as a wax-type column (e.g., Carbowax).
-
Injector: Splitless injection is often used to enhance sensitivity for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 40°C held for a short period, followed by a ramp to a final temperature around 220°C.[8]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[8]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for this compound would need to be determined. For ethyl carbamate, ions such as m/z 62, 74, and 89 are monitored.[9]
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using standards of known this compound concentrations. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general approach for carbamate analysis by HPLC, which can be optimized for this compound.
1. Sample Preparation:
-
Extraction: For many sample matrices, a simple "dilute and shoot" approach may be feasible after filtration. For more complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup.
-
Derivatization (for Fluorescence Detection): If fluorescence detection is used, a pre-column derivatization step is often required to introduce a fluorophore to the this compound molecule. This is a common technique for enhancing the sensitivity of carbamate analysis.[10][11]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence) is required.
-
Column: A reversed-phase C18 column is commonly used for the separation of carbamates.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6]
-
Detector: A UV detector set at a wavelength where this compound exhibits maximum absorbance (e.g., around 218 nm for a similar compound) can be used.[6] For higher sensitivity and selectivity, a fluorescence detector can be used following derivatization.
3. Data Analysis:
-
Similar to GC-MS, quantification is achieved by creating a calibration curve from the analysis of standard solutions of this compound.
Conclusion
Both GC-MS and HPLC are powerful techniques for the detection and quantification of this compound. GC-MS generally offers higher sensitivity and selectivity, particularly when operated in SIM mode, making it well-suited for trace-level analysis in complex matrices. HPLC, especially with UV detection, can be a simpler and faster method for routine analysis, particularly for less complex sample types. The choice between these techniques will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulatory purposes or when unambiguous identification is required, the confirmatory power of mass spectrometry makes GC-MS the preferred method.
References
- 1. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 9. Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. s4science.at [s4science.at]
A Comparative Spectroscopic Guide to Butyl Ethylcarbamate and Its Derivatives
For researchers and professionals in drug development and chemical analysis, understanding the nuanced structural details of molecules is paramount. This guide provides a comparative spectroscopic analysis of Butyl ethylcarbamate and two of its derivatives: Ethyl N,N-dibutylcarbamate and tert-Butyl carbamate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for identification, characterization, and quality control.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses for this compound and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
| Compound | This compound | Ethyl N,N-dibutylcarbamate | tert-Butyl carbamate |
| Solvent | CDCl₃ | Not Specified | CDCl₃ |
| -CH₃ (ethyl) | 1.23 (t) | 1.24 (t) | - |
| -CH₂- (ethyl) | 4.12 (q) | 4.10 (q) | - |
| -NH- | ~5.0 (br s) | - | ~4.7 (br s) |
| -N-CH₂- | 3.14 (q) | 3.23 (t) | - |
| -CH₂- (butyl chain) | 1.48 (m), 1.35 (m) | 1.51 (m), 1.32 (m) | - |
| -CH₃ (butyl chain) | 0.92 (t) | 0.92 (t) | - |
| -C(CH₃)₃ | - | - | 1.47 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
| Compound | This compound | Ethyl N,N-dibutylcarbamate | tert-Butyl carbamate |
| Solvent | Not Specified | Not Specified | CDCl₃ |
| C=O | 156.8 | 155.9 | 156.3 |
| -O-CH₂- | 60.5 | 60.7 | - |
| -O-CH₃ | 14.7 | 14.7 | - |
| -N-CH₂- | 41.2 | 46.8 | - |
| -CH₂- (butyl chain) | 32.1, 19.9 | 31.3, 20.2 | - |
| -CH₃ (butyl chain) | 13.8 | 13.9 | - |
| -C(CH₃)₃ | - | - | 79.0 |
| -C(CH₃)₃ | - | - | 28.5 |
Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies, ν, in cm⁻¹)
| Functional Group | This compound | Ethyl N,N-dibutylcarbamate | tert-Butyl carbamate |
| N-H Stretch | ~3330 | - | ~3430, ~3330 |
| C-H Stretch | ~2960, ~2930, ~2870 | ~2960, ~2930, ~2870 | ~2980, ~2930 |
| C=O Stretch | ~1690 | ~1690 | ~1720 |
| N-H Bend | ~1530 | - | ~1620 |
| C-O Stretch | ~1260, ~1060 | ~1250, ~1090 | ~1170 |
Table 4: Mass Spectrometry Data (Key m/z Ratios)
| Compound | This compound | Ethyl N,N-dibutylcarbamate | tert-Butyl carbamate |
| Molecular Ion [M]⁺ | 145 | 201 | 117 |
| Base Peak | 102 | 116 | 57 |
| Major Fragments | 57, 58, 73, 88 | 57, 86, 158 | 41, 56, 102 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the carbamate sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Temperature: 298 K
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
Temperature: 298 K
-
-
Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid carbamate sample (for this compound and Ethyl N,N-dibutylcarbamate) or a small amount of the solid sample (for tert-Butyl carbamate) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mg/mL solution of the carbamate sample was prepared in dichloromethane.
-
Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
-
GC Parameters:
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte, and the corresponding mass spectrum was analyzed for the molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of carbamate derivatives.
Caption: Spectroscopic analysis workflow.
Evaluating the Biological Activity of Butyl Ethylcarbamate in Comparison to Similar Compounds: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Butyl ethylcarbamate and structurally similar carbamate compounds, including methyl, ethyl, and phenyl carbamates. The information is intended to support research and development efforts in pharmacology and medicinal chemistry by offering insights into the structure-activity relationships of simple alkyl and aryl carbamates. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on carbamate bioactivity, outlines key experimental protocols for evaluation, and presents relevant signaling pathways.
Comparative Analysis of Biological Activity
Carbamates are a class of organic compounds that have found diverse applications in medicine and agriculture, primarily due to their ability to act as inhibitors of enzymes, most notably acetylcholinesterase (AChE). The biological activity of carbamates is significantly influenced by the nature of the substituent groups attached to the carbamate functional group.
Table 1: Summary of Biological Activity Data for Simple Carbamates
| Compound Name | Structure | Cytotoxicity (IC50) | Acetylcholinesterase Inhibition (IC50) | Genotoxicity (Ames Test) |
| Methyl carbamate | CH₃OC(O)NH₂ | Data not available | Data not available | Negative in some studies |
| Ethyl carbamate | CH₃CH₂OC(O)NH₂ | Data not available | Data not available | Genotoxic in some in vitro and in vivo studies |
| This compound | CH₃CH₂(CH₂)₃OC(O)NHCH₂CH₃ | Data not available | Data not available | Data not available |
| Phenyl carbamate | C₆H₅OC(O)NH₂ | Data not available | Data not available | Data not available |
Key Biological Activities and Mechanisms of Action
Acetylcholinesterase Inhibition
A primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This activity is the basis for their use as insecticides and in the treatment of certain medical conditions. The inhibitory potency of carbamates against AChE is influenced by the structure of the alcohol and amine substituents on the carbamate group. Generally, the insecticidal activity of N-methylcarbamates is superior to their N,N-dimethylcarbamate counterparts.
Cytotoxicity
The cytotoxic effects of carbamates can vary widely depending on their chemical structure and the cell type being evaluated. Some complex carbamate derivatives have been investigated for their anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. However, data on the cytotoxicity of simple alkyl carbamates like this compound is scarce.
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a critical consideration in drug development. Ethyl carbamate is a known genotoxic compound and is classified as a probable human carcinogen. Studies have shown that it can induce mutations in various test systems. The genotoxic potential of other simple carbamates, including this compound, requires further investigation.
Signaling Pathways
Carbamate compounds can modulate cellular signaling pathways, with the Nrf2 signaling pathway being a notable target. The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some studies have shown that certain carbamates can induce oxidative stress and affect Nrf2 signaling, although the specific effects can be either activation or inhibition depending on the compound and experimental conditions[1].
Caption: Nrf2 Signaling Pathway and Carbamate Interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of carbamate compounds.
Acetylcholinesterase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.
Caption: Acetylcholinesterase Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Prepare serial dilutions of the test compounds (this compound, methyl carbamate, etc.) and a positive control inhibitor (e.g., eserine) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the buffer.
-
Add a defined volume of the test compound solution or control to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Cytotoxicity Assay Workflow.
Protocol:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbamate compounds in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells and a vehicle control.
-
-
MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Genotoxicity Assay (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Protocol:
-
Strain Selection and Preparation:
-
Select appropriate strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution).
-
Grow overnight cultures of the selected bacterial strains.
-
-
Metabolic Activation (S9 Mix):
-
To mimic mammalian metabolism, the test is often performed with and without the addition of a liver extract fraction (S9 mix), which contains metabolic enzymes.
-
-
Plate Incorporation Assay:
-
In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate that lacks histidine.
-
Include positive controls (known mutagens) and negative controls (vehicle).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the number of spontaneous revertants in the negative control.
-
Conclusion
This guide provides a framework for evaluating the biological activity of this compound in comparison to similar carbamate compounds. While a lack of direct comparative data for this compound currently exists in the public domain, the provided experimental protocols and information on the known mechanisms of action of carbamates offer a solid foundation for future research. The primary biological activities of interest for simple carbamates include acetylcholinesterase inhibition, cytotoxicity, and genotoxicity. Further studies employing the detailed methodologies outlined in this guide are essential to elucidate the specific biological profile of this compound and to establish a clear structure-activity relationship among this class of compounds. Such research will be invaluable for professionals in drug development and related scientific fields.
References
Advanced Techniques for Assessing the Purity of Butyl Ethylcarbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Butyl ethylcarbamate, a carbamate ester, finds applications in various research and industrial settings, making the accurate assessment of its purity a critical aspect of quality control and experimental validity. This guide provides a comparative overview of advanced analytical techniques for determining the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
The primary methods for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance metrics of the most common analytical techniques used for the purity assessment of this compound. These values are derived from studies on closely related carbamates and represent expected performance for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by volatility and mass-to-charge ratio | Separation by polarity and interaction with stationary phase | Quantitation based on the direct proportionality between signal intensity and the number of nuclei |
| Limit of Detection (LOD) | 1 - 10 µg/L[1][2] | 0.1 - 5 µg/L[3] | Dependent on concentration and magnetic field strength |
| Limit of Quantitation (LOQ) | 5 - 25 µg/L[1][4] | 0.2 - 10 µg/L[3] | ~0.1% for accurate quantification |
| Linearity (R²) | > 0.99[5] | > 0.99[1] | Excellent, inherent to the technique |
| Precision (%RSD) | < 5%[6] | < 5%[1] | < 1% |
| Accuracy (% Recovery) | 90 - 110%[5] | 95 - 105%[3] | High, as it can be a primary ratio method |
| Sample Preparation | Derivatization may be required; Liquid-Liquid or Solid-Phase Extraction | Minimal, direct injection often possible | Simple dissolution in a deuterated solvent with an internal standard |
| Throughput | Moderate | High | Low to Moderate |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities | Quantification of non-volatile impurities and main component | Absolute purity determination without a specific reference standard of the analyte |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
For trace analysis, a Solid-Phase Extraction (SPE) clean-up step may be employed using a C18 cartridge to remove non-volatile matrix components.[6]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities and the main component. For this compound, characteristic ions would be monitored.
-
Workflow Diagram:
Caption: Workflow for this compound purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of this compound and the detection of non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (e.g., 210 nm).
-
Workflow Diagram:
Caption: Workflow for this compound purity assessment by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific this compound reference standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
-
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Logical Relationship Diagram for Method Selection:
Caption: Decision tree for selecting a purity assessment method.
This guide provides a framework for selecting and implementing advanced analytical techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and sample throughput considerations. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Determination of Butyl Ethylcarbamate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The structural similarity and comparable physicochemical properties between Ethyl carbamate and Butyl ethylcarbamate allow for the adaptation of existing, well-validated analytical methods. This document provides a comprehensive overview of these methods, their experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate approach for their specific needs.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for adapting and optimizing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 208-212 °C | [3] |
| Melting Point | -22 °C to -28 °C | [3][4] |
| Solubility | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water. | [3] |
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques employed for the determination of carbamates in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Method Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-FLD for the analysis of Ethyl carbamate, which are expected to be comparable for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Limit of Detection (LOD) | 1.5 - 6.7 µg/L | 4.2 - 9 µg/L |
| Limit of Quantification (LOQ) | 5 - 10 µg/L | 23 µg/L |
| Recovery | 92 - 112% | 96% (average) |
| Precision (RSD) | < 5% | < 6.3% |
| Linearity (R²) | > 0.99 | > 0.99 |
Data compiled from studies on Ethyl carbamate analysis[3][5][6].
Experimental Protocols
Detailed methodologies for the two principal analytical techniques are outlined below. These protocols are based on established methods for Ethyl carbamate and can be adapted for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and robust method for the quantification of carbamates. It offers high sensitivity and selectivity.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or Propyl carbamate).
-
Dilution: Dilute the sample with water to a standardized volume.
-
SPE Column Conditioning: Condition a solid-phase extraction column (e.g., polystyrene-divinylbenzene) with an appropriate solvent.
-
Sample Loading: Load the diluted sample onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering matrix components.
-
Elution: Elute the analyte and internal standard with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: VF-WAX capillary column (30 m x 0.25 mm i.d., 0.39 µm film thickness) or similar polar column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 1 min).
-
Ramp 1: 8 °C/min to 180 °C.
-
Ramp 2: 10 °C/min to 240 °C (hold for 5 min).
-
-
Detector Temperature: 270 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantitative Ions: m/z 62 (for Ethyl carbamate, to be adapted for this compound) and the corresponding ion for the internal standard.
-
Qualifier Ions: Additional ions to confirm the identity of the analyte.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD provides an alternative to GC-MS and can be advantageous in terms of simpler sample preparation for certain matrices.[5][6] This method typically involves derivatization to impart fluorescence to the carbamate molecule.
Sample Preparation and Derivatization
-
Internal Standard Addition: Add an internal standard to the sample.
-
Derivatization: React the sample with a derivatizing agent (e.g., 9-xanthydrol) under acidic conditions to form a fluorescent derivative.
-
Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte.
-
Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
HPLC-FLD Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Fluorescence Detector:
-
Excitation Wavelength: To be optimized for the specific fluorescent derivative.
-
Emission Wavelength: To be optimized for the specific fluorescent derivative.
-
Workflow and Pathway Diagrams
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC-FLD.
References
- 1. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamic acid, butyl-, ethyl ester [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. ethyl butylcarbamate [stenutz.eu]
- 5. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
Performance evaluation of Butyl ethylcarbamate as an internal standard in analytical methods
In the realm of analytical chemistry, particularly in the quantification of analytes in complex matrices, the use of an internal standard (IS) is a crucial technique to ensure accuracy and precision.[1][2] This guide provides a comprehensive performance evaluation of butyl ethylcarbamate (also known as butyl carbamate) as an internal standard, comparing it with other commonly used alternatives in analytical methods. This publication is intended for researchers, scientists, and professionals in drug development and quality control who are engaged in chromatographic analysis.
The selection of an appropriate internal standard is paramount for the success of an analytical method, as it corrects for variations in sample preparation, injection volume, and instrument response.[1][2][3] An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram.[2]
Comparative Performance of Internal Standards
This compound has been successfully employed as an internal standard in the determination of ethyl carbamate, a compound of toxicological concern found in fermented foods and alcoholic beverages.[4][5] To objectively assess its performance, this section compares it with other frequently used internal standards such as propyl carbamate and deuterated ethyl carbamate (d5-EC).[6][7][8] The following table summarizes key performance metrics gathered from various studies.
| Internal Standard | Analyte | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (r²) | Reference |
| This compound | Ethyl carbamate | Stone fruit spirits | GC-MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | >0.99 | [4] |
| Propyl carbamate | Ethyl carbamate | Alcoholic beverages | GC-MS | 90-110 (for the overall method) | Not explicitly stated | Not explicitly stated | [7][8] |
| Deuterated ethyl carbamate (d5-EC) | Ethyl carbamate | Alcoholic beverages | GC-MS | 92-112 | 8 (average) | >0.997 | [9] |
| n-Propyl carbamate | Ethyl carbamate | Alcoholic beverages, Soy sauce | GC-MS | 87-93 | 3.94-8.49 (repeatability) | Not explicitly stated | [10] |
| tert-Butyl carbamate | Ethyl carbamate | Distilled alcoholic beverages | GC-FID | Not explicitly stated | 3.5-6.0 | Not explicitly stated | [11] |
Note: The performance data presented is often reflective of the entire analytical method rather than the internal standard in isolation. However, it provides a strong indication of the suitability of the internal standard for that particular application. Deuterated internal standards like d5-EC are often considered the gold standard due to their similar physicochemical properties to the analyte, which can lead to more accurate correction for matrix effects and extraction variability.[6] However, their availability and cost can be a limiting factor. Butyl and propyl carbamate offer a cost-effective alternative with good performance characteristics.
Experimental Protocols
The following is a generalized experimental protocol for the determination of ethyl carbamate in an alcoholic beverage using this compound as an internal standard, based on common practices found in the literature.[4][7][8][12]
1. Preparation of Standard and Sample Solutions:
-
Stock Solutions: Prepare individual stock solutions of ethyl carbamate and this compound (internal standard) in a suitable solvent such as acetone or ethanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of ethyl carbamate by diluting the stock solutions. These will be used to construct the calibration curve.
-
Sample Preparation: To a known volume of the sample (e.g., 10 mL), add a precise volume of the this compound stock or working solution to achieve a final concentration similar to the expected analyte concentration.
2. Extraction:
-
Solid-Phase Extraction (SPE): The sample containing the internal standard is passed through an SPE cartridge (e.g., Extrelut®).
-
Elution: The ethyl carbamate and this compound are eluted from the cartridge with a suitable solvent mixture, such as hexane-ethyl acetate (1:1) or dichloromethane.[7][8][12]
-
Concentration: The eluate is then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
3. Chromatographic Analysis (GC-MS):
-
Injection: Inject an aliquot of the concentrated extract into the gas chromatograph-mass spectrometer (GC-MS).
-
Separation: A capillary column (e.g., Carbowax 20M type) is used to separate the analytes.[7][8] The temperature program is optimized to achieve good resolution between ethyl carbamate, this compound, and any matrix interferences.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for both ethyl carbamate (e.g., m/z 62, 74, 89) and this compound are monitored.[5]
4. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of ethyl carbamate to the peak area of this compound against the concentration of ethyl carbamate in the working standard solutions.
-
The concentration of ethyl carbamate in the sample is determined by calculating its peak area ratio to that of the internal standard and interpolating from the calibration curve.
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical processes involved in using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for analysis using an internal standard.
Caption: Decision-making process for selecting an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cvuas.de [cvuas.de]
- 5. oiv.int [oiv.int]
- 6. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 9. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ethyl carbamate in alcoholic beverages and soy sauce by gas chromatography with mass selective detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Butyl Ethylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of butyl ethylcarbamate (CAS 591-62-8), ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a combustible liquid and should be handled with care.[1] Prior to disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant gloves. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mist.[1] |
In the event of a spill, immediately remove all sources of ignition.[1] Absorb the spill with an inert material, such as vermiculite or sand, and place it in a suitable, sealed container for disposal as hazardous waste.[1] Do not allow the product to enter drains.[1]
Logistical and Operational Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to contract a licensed professional waste disposal service for the final removal and treatment of this hazardous waste.[1]
Key Disposal Considerations:
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound".
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical. Keep the container tightly closed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[1]
Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn and the disposal area is well-ventilated. Have spill control materials readily available.
-
Containment: If not already in a suitable container, carefully transfer the this compound waste into a designated hazardous waste container. Avoid splashing or creating aerosols.
-
Labeling: Affix a hazardous waste label to the container, including the chemical name, CAS number (591-62-8), and any other information required by your institution or local regulations.
-
Documentation: Maintain a log of the waste, including the quantity and date of generation.
-
Storage: Move the sealed container to the designated hazardous waste accumulation area.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with all necessary information about the waste.
Quantitative Data
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the following toxicological data is relevant for understanding its hazard profile.
| Parameter | Value | Species |
| LD50 (Intraperitoneal) | 250 mg/kg | Mouse |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
